ZSA-215
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H14FNO5S |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
3-[(3-fluoro-5,6-dimethoxy-1-benzothiophene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H14FNO5S/c1-20-8-5-7-10(6-9(8)21-2)22-13(12(7)15)14(19)16-4-3-11(17)18/h5-6H,3-4H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
KJLZKQLYGGJWHO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the STING Agonist ZSA-215: Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSA-215 is a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response. Preclinical studies have demonstrated that this compound can induce complete tumor regression in syngeneic mouse models of colon cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct agonist of the STING protein. Its core mechanism involves the enhancement of STING signaling, which is characterized by the promotion of phosphorylation of both STING and the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). This phosphorylation cascade culminates in the secretion of Interferon-beta (IFN-β), a key cytokine in the anti-tumor immune response.[1][2][3]
STING Signaling Pathway Activation by this compound
The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs) to the STING protein, which is primarily localized on the endoplasmic reticulum. While this compound is a non-nucleotide agonist, it similarly induces a conformational change in STING, leading to its activation. This activation triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN-β.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC50 | THP1-Blue ISG | 3.3 µM | [3] |
| EC50 (STINGR232) | THP1 | 9.0 µM | [3] |
| EC50 (mSTING) | THP1 | 9.3 µM | [3] |
In Vitro Functional Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Result | Reference |
| IFN-β Induction | THP1 | 6-13 µM | 24 h | Dramatic increase in IFN-β expression | [3] |
| STING & IRF3 Phosphorylation | THP1-Blue ISG | 13-50 µM | 3 h | Significant increase in phosphorylation | [3] |
In Vivo Pharmacokinetics
| Parameter | Value | Reference |
| AUC | 23835.0 h·ng/mL | [2] |
| Bioavailability (F) | 58% | [2] |
In Vivo Efficacy
| Animal Model | Dosing Regimen | Result | Reference |
| MC38 Colon Cancer (BALB/c female mice) | 60 mg/kg, p.o., every 3 days | Complete tumor regression and long-term survival | [2][3] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. Note: These are generalized protocols and may not reflect the exact conditions used in the original studies of this compound, for which specific details are not fully available in the public domain.
STING Activation Assay in THP1-Blue™ ISG Cells
This assay quantifies the activation of the STING pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
Protocol:
-
Seed THP1-Blue™ ISG cells at a density of 100,000 cells per well in a 96-well plate.
-
Add this compound at various concentrations to the designated wells. Include appropriate vehicle controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect 20 µL of the cell culture supernatant.
-
Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value from the dose-response curve.
Western Blot for Phosphorylated STING and IRF3
This protocol describes the detection of phosphorylated STING and IRF3 in cell lysates by western blotting, a key indicator of STING pathway activation.
Protocol:
-
Culture THP1 cells and treat with this compound (e.g., 13-50 µM) for a specified time (e.g., 3 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STING (e.g., anti-pSTING Ser366) and phosphorylated IRF3 (e.g., anti-pIRF3 Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IFN-β ELISA
This protocol is for the quantification of IFN-β secreted into the cell culture supernatant following treatment with this compound.
Protocol:
-
Treat THP1 cells with this compound (e.g., 6-13 µM) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a commercially available human IFN-β ELISA kit).
-
Briefly, coat a 96-well plate with a capture antibody specific for human IFN-β.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
In Vivo MC38 Colon Cancer Model
This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Subcutaneously inject MC38 colon cancer cells into the flank of female BALB/c mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 60 mg/kg every 3 days. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
This compound is a promising oral STING agonist with a well-defined mechanism of action centered on the activation of the STING-TBK1-IRF3 signaling axis, leading to the production of IFN-β. Its potent in vitro activity and remarkable in vivo efficacy in a preclinical colon cancer model, coupled with its favorable pharmacokinetic profile, underscore its potential as a novel cancer immunotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other STING agonists. Further investigation into the direct binding affinity of this compound to STING and more detailed characterization of its effects on the tumor microenvironment will be valuable for its clinical translation.
References
In-Depth Technical Guide: ZSA-215, a Potent Oral STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSA-215 is a novel, potent, and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Developed through a strategy of intramolecular hydrogen bond ring mimicking, this compound has demonstrated significant potential in cancer immunotherapy by activating the innate immune system to recognize and eliminate tumor cells.[1] Preclinical studies have shown that this compound can induce complete tumor regression and long-term survival in murine cancer models, highlighting its promise as a next-generation immuno-oncology agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid. Its structure is characterized by a benzothiophene (B83047) core, a feature that has been explored in the development of various biologically active compounds.
| Property | Value | Reference |
| IUPAC Name | 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid | |
| Molecular Formula | C₁₄H₁₄FNO₅S | |
| Molecular Weight | 327.33 g/mol | |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| SMILES | COC1=C(C=C2C(=C1)SC(=C2F)C(=O)NCCC(=O)O)OC | |
| InChI Key | N/A |
Biological Properties and In Vitro Activity
This compound is a potent activator of the STING signaling pathway. Its efficacy has been demonstrated in various in vitro assays, showing robust induction of downstream signaling cascades.
| Assay | Cell Line | Parameter | Value | Reference |
| STING Activation | THP1-Blue ISG | EC₅₀ | 3.3 µM | [2] |
| STING Variant Activity | THP1 | EC₅₀ (STINGᴿ²³²) | 9.0 µM | [2] |
| STING Variant Activity | THP1 | EC₅₀ (mSTING) | 9.3 µM | [2] |
| IFN-β Induction | THP1 | Concentration Range | 6-13 µM (24h) | [2] |
| STING/IRF3 Phosphorylation | THP1-Blue ISG | Concentration Range | 13-50 µM (3h) | [2] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability, a critical attribute for its development as a clinical candidate.
| Parameter | Value | Species | Reference |
| AUC (Area Under the Curve) | 23835.0 h·ng/mL | Mouse | [1] |
| Oral Bioavailability (F) | 58% | Mouse | [1] |
In Vivo Efficacy
Oral administration of this compound has shown remarkable anti-tumor efficacy in a syngeneic mouse colon cancer model.
| Animal Model | Treatment | Key Findings | Reference |
| MC38 Colon Cancer Model | 60 mg/kg, p.o., every 3 days | Dramatically suppressed tumor growth, achieved complete tumor regression, and long-term survival. | [1][2] |
Mechanism of Action: STING Pathway Activation
This compound exerts its anti-tumor effects by activating the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental procedures used in the evaluation of this compound.
General Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A key step is the formation of the benzothiophene core, followed by functionalization and coupling with the amino acid moiety. While the exact, detailed protocol is proprietary, the general approach involves standard organic synthesis techniques such as acylation and coupling reactions.
In Vitro STING Activation Assay (THP1-Blue™ ISG Cells)
This assay is used to quantify the activation of the IRF pathway downstream of STING. THP1-Blue™ ISG cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
-
Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of approximately 180,000 cells/well.
-
This compound is serially diluted in DMSO and then added to the cells at various concentrations.
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
A sample of the cell culture supernatant is transferred to a new 96-well plate.
-
QUANTI-Blue™ Solution, a SEAP detection reagent, is added to each well.
-
The plate is incubated at 37°C for 1-3 hours.
-
The absorbance is read at 620-655 nm using a spectrophotometer.
-
The EC₅₀ value is calculated from the dose-response curve.
-
Western Blot for Phosphorylated STING and IRF3
This method is used to detect the phosphorylation of key proteins in the STING pathway, confirming its activation by this compound.
-
Cell Lysis:
-
THP-1 cells are treated with this compound for a specified time.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Study in MC38 Tumor Model
This study evaluates the anti-tumor activity of orally administered this compound in a syngeneic mouse model.
-
Animal Model: Female C57BL/6 mice are used.
-
Tumor Implantation: MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice.
-
Treatment:
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is formulated for oral gavage and administered at a dose of 60 mg/kg every three days.
-
The control group receives the vehicle.
-
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the study period. Tumor growth inhibition is calculated, and survival is monitored.
Experimental and Logical Workflow
The development and evaluation of this compound followed a logical progression from chemical design and synthesis to in vitro and in vivo testing.
Conclusion
This compound is a highly promising oral STING agonist with a well-defined chemical structure and potent biological activity. Its ability to activate the STING pathway, leading to robust anti-tumor immunity, combined with its favorable pharmacokinetic profile, positions it as a strong candidate for further development in cancer immunotherapy. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.
References
In-depth Technical Guide: Discovery and Synthesis of ZSA-215, a Potent Oral STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSA-215 is a novel, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Developed at the University of Michigan, this compound has demonstrated significant potential in preclinical cancer immunotherapy.[1][2] Its unique design, based on an intramolecular hydrogen bond ring mimicking strategy, allows for potent activation of STING signaling, leading to enhanced anti-tumor immunity.[1][2] Preclinical studies in a syngeneic mouse model of colon cancer have shown that oral administration of this compound can lead to complete tumor regression and long-term survival.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and key data.
Discovery and Rationale
The discovery of this compound stemmed from a structure-based drug design approach aimed at developing potent and orally available STING agonists.[1][2] The strategy focused on mimicking the intramolecular hydrogen bond network of known STING activators to enhance binding affinity and cellular activity. Through structural optimization of a lead compound series, this compound was identified as a highly potent candidate with favorable pharmacokinetic properties.[1]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While the specific, step-by-step synthesis protocol is detailed in the supporting information of the primary publication, a general overview of the synthetic scheme is provided here. The synthesis commences with commercially available starting materials and proceeds through several key intermediates. The final steps involve the formation of the core scaffold and subsequent functional group modifications to yield this compound.
Note: The detailed synthetic schemes, including reaction conditions and characterization of intermediates, are available in the supporting information of the publication "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression" in the Journal of Medicinal Chemistry.[3] Access to this supplementary material is required for the exact replication of the synthesis.
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and the initiation of a downstream signaling cascade.[1][2] This cascade involves the phosphorylation of STING itself and the subsequent recruitment and phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1][2] The secretion of IFN-β plays a central role in orchestrating the anti-tumor immune response by activating various immune cells.
Preclinical Data
In Vitro Activity
The potency of this compound was evaluated in various in vitro assays. Key quantitative data are summarized in the table below.
| Assay Type | Cell Line | Parameter | Value |
| STING Activation | THP1-Blue ISG | EC50 | 3.3 µM |
| Metabolic Stability | Mouse Liver Microsomes | t1/2 | > 60 min |
| Chemical Stability | PBS (pH 7.4) | % Remaining after 24h | > 95% |
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in mice to assess the oral bioavailability and exposure of this compound.
| Species | Administration | Dose (mg/kg) | AUC (h·ng/mL) | Bioavailability (F%) |
| Mouse | Oral | 60 | 23835.0 | 58% |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a syngeneic MC38 colon cancer model in mice. Oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival of the treated mice.[1][2]
Experimental Protocols
STING Activation Assay
Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are engineered human monocytes with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
Protocol:
-
Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™ Solution, InvivoGen).
-
Determine the EC50 value by plotting the SEAP activity against the concentration of this compound and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
Animals: Male C57BL/6 mice.
Protocol:
-
Administer this compound to mice via oral gavage at a dose of 60 mg/kg.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma extracts using LC-MS/MS.
-
Calculate pharmacokinetic parameters, including AUC and bioavailability, using appropriate software.
MC38 Syngeneic Tumor Model
Cell Line: MC38 murine colon adenocarcinoma cells.
Animals: C57BL/6 mice.
Protocol:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule.
-
Administer a vehicle control to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the survival of the mice.
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
Conclusion
This compound is a promising, orally active STING agonist with a robust preclinical data package supporting its further development for cancer immunotherapy.[1][2] Its potent activation of the STING pathway, favorable pharmacokinetic profile, and significant anti-tumor efficacy in a preclinical model highlight its potential as a novel treatment for various cancers. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and other next-generation STING agonists.
References
The Role of ZSA-215 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSA-215 is a potent, orally active, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting a robust anti-tumor and anti-viral immune response. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols used to characterize its activity, and visualizing its signaling pathway and experimental workflows.
Introduction to this compound and Innate Immunity
The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway is a central signaling hub in innate immunity, responsible for detecting cytosolic DNA, which can originate from viruses, bacteria, or damaged host cells. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that culminates in the production of type I interferons (IFNs), particularly IFN-β. These interferons then orchestrate a broader immune response, involving both innate and adaptive immune cells, to eliminate the source of the cytosolic DNA.
This compound has emerged as a significant small molecule activator of this pathway.[1] Its non-cyclic dinucleotide structure and oral bioavailability make it a promising candidate for therapeutic development, particularly in the field of immuno-oncology.[1][2] This document serves as a comprehensive resource on the characterization of this compound's role in innate immunity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity and properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| STING Activation (EC50) | THP1-Blue ISG | 3.3 µM | [3] |
| STINGR232 Activity (EC50) | THP1 | 9.0 µM | [3] |
| mSTING Activity (EC50) | THP1 | 9.3 µM | [3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value | Reference(s) |
| Area Under the Curve (AUC) | Mouse | 23835.0 h·ng/mL | [1] |
| Oral Bioavailability (F) | Mouse | 58% | [1] |
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Treatment | Outcome | Reference(s) |
| MC38 Colon Cancer | 60 mg/kg, p.o., every 3 days | Complete tumor regression and long-term survival | [1][3] |
This compound Signaling Pathway
This compound activates the STING pathway, leading to the production of IFN-β. The key steps in this signaling cascade are outlined below.
Caption: this compound activates the STING signaling pathway to induce IFN-β production.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound.
STING Activation Assay (IFN-β Reporter Assay)
This protocol describes a cell-based assay to quantify the activation of the STING pathway by measuring the induction of an IFN-β-driven reporter gene.
Caption: Workflow for determining this compound's STING activation potential.
Methodology:
-
Cell Seeding: Seed THP1-Blue™ ISG cells (which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter) in a 96-well plate at a density of approximately 180,000 cells/well in 180 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance against the concentration of this compound and determine the EC50 value using a non-linear regression analysis.
Western Blot for Phosphorylation of STING and IRF3
This protocol details the detection of phosphorylated STING and IRF3 in cell lysates following treatment with this compound, providing direct evidence of pathway activation.[3]
Methodology:
-
Cell Treatment: Plate THP-1 cells and treat with various concentrations of this compound (e.g., 13-50 µM) for a specified time (e.g., 3 hours).[3]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STING (Ser366) and phospho-IRF3 (Ser396), as well as total STING and total IRF3, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes the evaluation of the antitumor efficacy of orally administered this compound in a mouse model of colon cancer.
Caption: Experimental workflow for in vivo evaluation of this compound.
Methodology:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject MC38 colon cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a dose of 60 mg/kg every 3 days.[3] The control group receives a vehicle control.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. Survival is monitored, and tumor growth inhibition is calculated.
Conclusion
This compound is a potent and orally bioavailable STING agonist that effectively activates the innate immune system. Its ability to induce a robust type I interferon response translates to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive overview of the core functional aspects of this compound, supporting its continued investigation and development as a novel cancer immunotherapy.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ZSA-215
For Researchers, Scientists, and Drug Development Professionals
Compound: ZSA-215 Chemical Name: 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid Molecular Formula: C14H14FNO5S Therapeutic Class: STING (Stimulator of Interferon Genes) Agonist Development Stage: Preclinical Originator: University of Michigan
Executive Summary
This compound is a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Developed for cancer immunotherapy, this compound has demonstrated significant preclinical efficacy, including complete tumor regression in a murine colon cancer model. Its favorable pharmacokinetic profile, characterized by high oral exposure and bioavailability, positions it as a promising candidate for further development. This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound based on available preclinical data.
Pharmacodynamics (PD)
Mechanism of Action
This compound functions as a direct agonist of the STING protein. Activation of STING is a key signaling event that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an anti-tumor immune response. The signaling cascade initiated by this compound involves the following key steps:
-
STING Binding: this compound binds to the STING protein, inducing a conformational change.
-
TBK1 Recruitment and Activation: This conformational change facilitates the recruitment and activation of the TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3).[1][2][3]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, primarily IFN-β.[1][2][3]
Preclinical Efficacy
In vivo studies have highlighted the potent anti-tumor activity of this compound. Oral administration as a monotherapy in the MC38 colon cancer mouse model resulted in complete tumor regression and long-term survival .[2][3] The efficacy of this compound was reported to be superior to MSA-2, another STING agonist.[2]
Pharmacokinetics (PK)
This compound was specifically designed and optimized for oral administration, exhibiting favorable pharmacokinetic properties in preclinical species.
Absorption and Bioavailability
This compound demonstrates high oral exposure and bioavailability.[1][2][3] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species |
| AUC (Area Under the Curve) | 23835.0 h·ng/mL | Mice |
| F (Oral Bioavailability) | 58% | Mice |
Table 1: Key Pharmacokinetic Parameters of this compound
Metabolism and Stability
In vitro assessments have confirmed that this compound possesses excellent metabolic and chemical stability, which contributes to its high oral drug exposure.[1][2][3]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While the full, unabridged protocols are typically found within the primary scientific publication, this section outlines the core components of the experiments used to characterize this compound.
In Vitro Stability Assays
-
Objective: To assess the metabolic and chemical stability of this compound.
-
Methodology Outline:
-
Metabolic Stability: this compound is incubated with liver microsomes (from relevant species, e.g., mouse, human) in the presence of NADPH (a cofactor for metabolic enzymes). Samples are taken at various time points and the concentration of the parent compound (this compound) is measured by LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry). The rate of disappearance is used to calculate the intrinsic clearance and metabolic half-life.
-
Chemical Stability: The stability of this compound is evaluated in various aqueous buffers at different pH values (e.g., pH 1.2 to simulate gastric fluid, pH 7.4 to simulate physiological pH) over time. The concentration of this compound is monitored by a suitable analytical method like HPLC (High-Performance Liquid Chromatography).
-
Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
-
Methodology Outline:
-
Animals: Typically, male BALB/c or C57BL/6 mice are used.[2]
-
Dosing: A cohort of mice is administered this compound orally (p.o.) via gavage at a specific dose. A separate cohort receives an intravenous (i.v.) dose to allow for the calculation of absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. Oral bioavailability (F) is calculated using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
In Vivo Efficacy Study (MC38 Colon Cancer Model)
-
Objective: To evaluate the anti-tumor efficacy of oral this compound.
-
Methodology Outline:
-
Cell Line: MC38 is a murine colon adenocarcinoma cell line.[2]
-
Tumor Implantation: A specific number of MC38 cells are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered orally according to a specific dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study continues until tumors in the control group reach a predetermined endpoint size, or for a specified duration to monitor for long-term survival. The primary readouts are tumor growth inhibition and overall survival.
-
Conclusion and Future Directions
This compound is a potent, orally bioavailable STING agonist with a compelling preclinical data package. Its ability to induce complete tumor regression in a syngeneic mouse model highlights its potential as a transformative agent in cancer immunotherapy. The compound's favorable pharmacokinetic properties, particularly its high oral exposure and stability, are significant advantages over many other STING agonists that require intratumoral injection. Further preclinical development, including IND-enabling toxicology studies, is warranted to advance this compound towards clinical evaluation.
References
ZSA-215: A Technical Guide to its Binding Affinity and Activation of the STING Protein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and mechanism of action of ZSA-215, a potent and orally active agonist of the Stimulator of Interferon Genes (STING) protein. The information presented herein is curated from primary research and technical datasheets to facilitate further investigation and drug development efforts targeting the STING pathway.
Core Concepts: this compound and the STING Pathway
This compound is a novel small molecule designed to activate the STING signaling cascade, a critical component of the innate immune system. Activation of STING is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This compound was developed through a structure-based drug design approach, specifically employing an intramolecular hydrogen bond ring mimicking strategy to achieve favorable pharmacological properties.
The STING activation cascade initiated by this compound involves the phosphorylation of STING itself and the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). This leads to the dimerization and nuclear translocation of IRF3, where it induces the transcription of IFN-β.
Quantitative Analysis of this compound Activity
While direct binding affinity data such as dissociation constants (Kd) for this compound with the STING protein are not extensively reported in the public domain, its functional potency has been well-characterized through cell-based assays. The most common metric used is the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximal biological response.
The following table summarizes the reported EC50 values for this compound in various cellular contexts.
| Assay System | STING Variant | Measured Endpoint | EC50 (µM) | Reference |
| THP1-Blue™ ISG cells | Human (wild-type) | IRF-inducible SEAP reporter | 3.3 | [1] |
| THP1 cells | Human (R232 variant) | Not specified | 9.0 | [1] |
| THP1 cells | Murine STING (mSTING) | Not specified | 9.3 | [1] |
Note: The EC50 values reflect the functional potency of this compound in a cellular environment, which is a composite of its cell permeability, target engagement, and efficacy in triggering the downstream signaling cascade. It is distinct from the direct binding affinity (Kd), which measures the strength of the interaction between the ligand and the purified protein.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Caption: STING Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
THP1-Blue™ ISG Reporter Gene Assay for STING Activation (EC50 Determination)
This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.
-
Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are derived from the human THP-1 monocyte cell line and stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
-
Cell Culture:
-
Maintain THP1-Blue™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
-
Culture cells at 37°C in a 5% CO2 incubator.
-
Passage cells every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Assay Protocol:
-
On the day of the assay, wash the cells and resuspend them in fresh, pre-warmed RPMI 1640 medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and add it to the wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%). Include a vehicle-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Plot the absorbance values against the corresponding this compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blot Analysis of STING and IRF3 Phosphorylation
This method is used to directly assess the phosphorylation status of STING and IRF3, key markers of pathway activation.
-
Cell Culture and Treatment:
-
Seed THP1 cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentrations and for the indicated time points. Include an untreated or vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), and total IRF3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
This assay quantifies the amount of IFN-β secreted into the cell culture medium following STING activation.
-
Sample Collection:
-
Culture and treat THP1 cells with this compound as described for the Western blot analysis.
-
After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Protocol:
-
Use a commercially available human IFN-β ELISA kit and follow the manufacturer's instructions.
-
Briefly, add the provided standards and the collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Incubate the plate to allow the IFN-β to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human IFN-β antibody to the wells and incubate.
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash the wells again and add a TMB substrate solution. A color will develop in proportion to the amount of IFN-β present.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided standards and use it to calculate the concentration of IFN-β in the samples.
-
Conclusion
This compound is a potent, orally available STING agonist that activates the STING signaling pathway, leading to the phosphorylation of STING and IRF3 and the subsequent secretion of IFN-β. While direct binding affinity data remains to be fully disclosed in publicly accessible literature, its functional potency has been robustly demonstrated through various cell-based assays. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel STING agonists, which hold significant promise for the future of cancer immunotherapy.
References
In Vitro Characterization of ZSA-215: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ZSA-215, a potent and orally active agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant potential in cancer immunotherapy by activating the innate immune system. This document summarizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Data Presentation
The following tables summarize the key quantitative in vitro data for this compound, highlighting its potency and activity on the STING pathway.
Table 1: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| STING Activation | THP1-Blue ISG | EC50 | 3.3 µM | [1][2] |
| STINGR232 Activation | THP1 | EC50 | 9.0 µM | [1][2] |
| mSTING Activation | THP1 | EC50 | 9.3 µM | [1][2] |
| IFN-β Induction | THP1 | Concentration Range | 6-13 µM | [1] |
| STING & IRF3 Phosphorylation | THP1-Blue ISG | Concentration Range | 13-50 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly activating the STING signaling pathway. Upon binding to STING, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.[1][3] This cascade of events initiates a powerful anti-tumor immune response.
References
ZSA-215: A Deep Dive into its Activation of the STING Cellular Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways activated by ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications, particularly in oncology.
Core Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2][3][4] Upon binding, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting a robust anti-tumor immune response.[1][5][6][7][8]
The primary cellular pathway activated by this compound is the STING signaling pathway.[1][2][3][5][6][7][8][9][10][11] This activation leads to the phosphorylation of both STING and the Interferon Regulatory Factor 3 (IRF3).[1][2][5][6][7][8][10][11] The phosphorylation of these key proteins culminates in the secretion of Interferon-beta (IFN-β), a potent anti-tumor cytokine.[1][2][5][6][7][8][10][11] The downstream effects of this pathway activation include the production of other cytokines such as Interleukin-6 (IL-6) and C-X-C Motif Chemokine Ligand 10 (CXCL10), which further contribute to the anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | THP1-Blue ISG | 3.3 μM | [1][2][3][8][11] |
| EC50 (STINGR232) | THP1 | 9.0 μM | [1][2] |
| EC50 (mSTING) | THP1 | 9.3 μM | [1][2] |
Table 2: In Vivo Efficacy of this compound in MC38 Colon Cancer Model
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 60 mg/kg | Oral (p.o.) | Every 3 days | Dramatically suppresses tumor growth and achieves long-term survival. | [1][2][3] |
| 60 mg/kg | Oral (p.o.) | Two doses | Achieved a 60% complete response (CR) rate. | [1] |
| Not specified | Not specified | In combination with anti-PD-1 | Reached 100% CR and long-term survival. | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Drug Exposure (AUC) | 23835.0 h·ng/mL | [5][6][7] |
| Bioavailability (F) | 58% | [5][6][7] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original researchers, this section outlines the key experimental methodologies employed to characterize the activity of this compound.
Measurement of IFN-β Secretion
To quantify the activation of the STING pathway, human monocytic THP-1 cells were utilized. These cells were treated with varying concentrations of this compound. Following an incubation period, the cell culture supernatant was collected, and the concentration of secreted IFN-β was determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IFN-β. This assay provides a quantitative measure of the downstream signaling output resulting from STING activation.
Western Blot Analysis for Phosphorylation of STING and IRF3
To confirm the direct engagement and activation of the STING pathway, Western blot analysis was performed on lysates from THP1-Blue ISG cells treated with this compound.[1] Following treatment, cells were lysed, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3). Detection of these phosphorylated proteins provides direct evidence of the activation of the upstream components of the STING signaling cascade.
In Vivo Anti-Tumor Studies
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model of colon cancer using MC38 cells.[1][2][3][5][6][7] C57BL/6 mice were subcutaneously implanted with MC38 tumor cells. Once tumors reached a palpable size, mice were treated with this compound, typically administered orally. Tumor growth was monitored over time, and survival was recorded. These studies are crucial for assessing the therapeutic potential of this compound in a living organism and its ability to induce a systemic anti-tumor immune response.
Pharmacokinetic Analysis
To determine the oral bioavailability and drug exposure of this compound, pharmacokinetic studies were conducted in mice.[5][6][7] A single dose of this compound was administered orally to a cohort of mice. Blood samples were collected at various time points post-administration. The concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data was used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and oral bioavailability (F%).
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using Graphviz, provide a visual representation of the this compound activated signaling pathway and a conceptual workflow for its evaluation.
Caption: this compound activates the STING signaling pathway, leading to IFN-β production.
Caption: Conceptual workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | STING agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Item - Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - American Chemical Society - Figshare [acs.figshare.com]
- 11. medchemexpress.com [medchemexpress.com]
Preclinical Profile of ZSA-215: A Potent Oral STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data for ZSA-215, a novel, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant potential as a cancer immunotherapeutic agent through robust activation of innate immunity, leading to potent anti-tumor effects in preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.
This compound is a potent STING agonist designed for oral administration, a significant advancement over many existing STING agonists that require intratumoral injection.[1] Its favorable pharmacokinetic properties and profound anti-tumor efficacy in preclinical models position this compound as a promising candidate for further development in oncology.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to and activating the STING protein. This activation initiates a downstream signaling cascade characterized by the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1] The secretion of IFN-β is a key event that orchestrates the subsequent anti-tumor immune response.
In Vitro Activity
The in vitro potency of this compound was evaluated in human monocytic cell lines engineered to report on the activation of the IRF pathway, a direct downstream consequence of STING activation.
| Cell Line | Assay Type | Parameter | Value |
| THP1-Blue ISG | IRF-inducible SEAP reporter | EC50 | 3.3 µM |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a syngeneic mouse model of colon cancer.
MC38 Colon Cancer Model
Oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival in mice bearing established MC38 colon tumors.
| Treatment Group | Dosing Schedule | Outcome |
| This compound | 60 mg/kg, p.o., every 3 days for 6 doses | Complete tumor regression |
| This compound | 60 mg/kg, p.o., every 3 days for 6 doses | 100% long-term survival |
Table 2: In Vivo Efficacy of this compound in the MC38 Model
Pharmacokinetics
This compound was designed for oral bioavailability. Pharmacokinetic studies in mice demonstrated excellent oral exposure and bioavailability.
| Parameter | Route | Value |
| AUC | Oral | 23835.0 h·ng/mL |
| Bioavailability (F) | Oral | 58% |
Table 3: Pharmacokinetic Parameters of this compound in Mice [1]
Experimental Protocols
In Vitro IRF Reporter Assay
-
Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) reporter construct.[2]
-
Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 10 µg/mL blasticidin.[3]
-
Assay Procedure:
-
THP1-Blue™ ISG cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cell culture supernatant is collected.
-
SEAP activity in the supernatant is measured using QUANTI-Blue™ Solution (InvivoGen), a SEAP detection reagent.[2] The optical density is read at 620-650 nm.
-
EC50 values are calculated from the dose-response curves.
-
Western Blotting for STING and IRF3 Phosphorylation
-
Cell Culture and Treatment: THP-1 cells are seeded and treated with this compound for the desired time points.
-
Cell Lysis:
-
Cells are harvested and washed with ice-cold PBS.
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for phospho-STING (Ser366) and phospho-IRF3 (Ser396). Total STING, total IRF3, and a housekeeping protein (e.g., GAPDH or β-actin) are also probed as loading controls.[4]
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
IFN-β Secretion Assay (ELISA)
-
Sample Collection: Cell culture supernatants from this compound-treated cells are collected.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for human IFN-β.
-
The plate is blocked to prevent non-specific binding.
-
Standards and samples (cell culture supernatants) are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for human IFN-β is added.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, and the color development is proportional to the amount of IFN-β.
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[5]
-
The concentration of IFN-β in the samples is determined by comparison to a standard curve.
-
In Vivo MC38 Tumor Model
-
Animal Strain: C57BL/6 mice.[6]
-
Cell Line: MC38 murine colon adenocarcinoma cells.[6]
-
Tumor Implantation:
-
MC38 cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1 x 10^6 MC38 cells in 100 µL of a PBS and Matrigel mixture is injected subcutaneously into the flank of the mice.[7]
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered by oral gavage at a dose of 60 mg/kg every three days for a total of six doses. The control group receives a vehicle control on the same schedule.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored.
-
The primary endpoints are tumor growth inhibition and overall survival.
-
Pharmacokinetic Study in Mice
-
Dosing: A single dose of this compound is administered to mice via oral gavage.
-
Blood Sampling:
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis:
-
The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters, including AUC (Area Under the Curve) and bioavailability (F), are calculated using pharmacokinetic modeling software.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel, orally administered immunotherapy for cancer. Its ability to potently activate the STING pathway, leading to complete tumor regression and long-term survival in a syngeneic mouse model, highlights its therapeutic potential. The favorable oral pharmacokinetic profile of this compound represents a significant advantage, offering the potential for a more convenient and less invasive treatment option for cancer patients. Further investigation into the efficacy of this compound in other tumor models and in combination with other anti-cancer agents, such as checkpoint inhibitors, is warranted.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. td2inc.com [td2inc.com]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for ZSA-215 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ZSA-215, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, in in vivo mouse studies for cancer immunotherapy research.
Introduction
This compound is an orally active STING agonist designed to stimulate the innate immune system to recognize and eliminate cancer cells. By activating the STING pathway, this compound promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and CXCL10.[1] This cascade initiates a robust anti-tumor immune response, making this compound a promising candidate for cancer immunotherapy. Preclinical studies in syngeneic mouse models have demonstrated that oral administration of this compound can lead to complete tumor regression and long-term survival.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | STING Variant | Parameter | Value |
| THP1-Blue ISG | Human | EC50 | 3.3 µM |
| THP1 | Human (R232) | EC50 | 9.0 µM |
| THP1 | Murine | EC50 | 9.3 µM |
Table 2: In Vivo Efficacy of this compound in MC38 Colon Cancer Model
| Mouse Strain | Treatment Group | Dosing Regimen | Complete Response (CR) Rate | Long-term Survival |
| BALB/c | This compound Monotherapy | 60 mg/kg, p.o., every 3 days (6 doses) | 100% | All mice survived long-term |
| BALB/c | This compound Monotherapy | 60 mg/kg, p.o., every 3 days (2 doses) | 60% | Not specified |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (F) | 58% |
| Area Under the Curve (AUC) | 23835.0 h·ng/mL |
| Maximum Concentration (Cmax) | Data not available |
| Time to Maximum Concentration (Tmax) | Data not available |
| Clearance (CL) | Data not available |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway activated by this compound.
Caption: this compound activates the STING pathway, leading to anti-tumor immunity.
Experimental Protocols
MC38 Syngeneic Tumor Model Protocol
This protocol describes the establishment of the MC38 colon adenocarcinoma model in mice, which is responsive to STING agonist therapy.
Materials:
-
MC38 murine colon adenocarcinoma cell line
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.
-
Cell Preparation: On the day of injection, detach cells using Trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank.
-
-
Tumor Monitoring:
-
Begin monitoring for tumor growth 3-5 days after implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³).
-
This compound Oral Administration Protocol
This protocol details the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) or a solution of DMSO and corn oil. Note: The specific vehicle for this compound is not publicly available; researchers should perform solubility and stability tests to determine a suitable vehicle).
-
Oral gavage needles (stainless steel, 20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Balance and weighing supplies
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the number of mice, their average body weight, and the target dose of 60 mg/kg.
-
Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure a homogenous mixture. Prepare fresh daily or according to stability data.
-
-
Oral Gavage:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate volume of the this compound formulation based on the individual mouse's body weight.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the formulation.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Dosing Schedule: Administer this compound orally at a dose of 60 mg/kg every 3 days for the duration of the study (e.g., for 2 or 6 doses).
Efficacy and Survival Monitoring Protocol
This protocol outlines the procedures for assessing the anti-tumor efficacy of this compound and monitoring animal survival.
Procedure:
-
Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of overall health and potential toxicity.
-
Clinical Observations: Observe mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI at various time points.
-
Complete Response (CR): Defined as the complete disappearance of the tumor.
-
Partial Response (PR): Defined as a significant reduction in tumor volume (e.g., >50%).
-
-
Survival Endpoint: The primary endpoint is typically overall survival. Mice should be euthanized when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Long-term Monitoring: Mice that achieve a complete response can be monitored for an extended period (e.g., >100 days) to assess for tumor recurrence and long-term immunity.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in the MC38 mouse model.
Safety and Toxicology
While detailed safety and toxicology data for this compound are not extensively published, general observations from preclinical studies suggest it is well-tolerated at efficacious doses. Researchers should, however, conduct their own safety assessments, including monitoring for changes in body weight, clinical signs of distress, and, if necessary, performing hematology and clinical chemistry analyses.
Conclusion
The this compound protocol provides a valuable tool for investigating the therapeutic potential of STING agonism in cancer immunotherapy. The oral bioavailability of this compound represents a significant advancement, offering a more convenient and potentially more clinically translatable administration route compared to intratumoral injections required for many other STING agonists. The protocols outlined above provide a framework for conducting robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.
References
Application Notes and Protocols for Testing ZSA-215 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of ZSA-215, a potent oral agonist of the Stimulator of Interferon Genes (STING) pathway. This compound enhances STING signaling, promoting the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), which in turn leads to the secretion of Interferon-beta (IFN-β)[1]. This activity makes this compound a promising candidate for cancer immunotherapy[1][2].
The following protocols describe key assays to elucidate the mechanism of action and cellular effects of this compound.
STING Pathway Activation Assays
The primary mechanism of this compound is the activation of the STING signaling pathway. The following assays are designed to quantify this activation.
Phosphorylation of STING and IRF3 via Western Blot
This assay directly measures the activation of the STING pathway by detecting the phosphorylated forms of STING and its downstream target, IRF3.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., THP-1, a human monocytic cell line) at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a predetermined time (e.g., 1, 3, 6 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, total STING, phospho-IRF3, and total IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation:
Table 1: Quantification of STING and IRF3 Phosphorylation
| This compound Conc. (nM) | Fold Change p-STING/Total STING (Mean ± SD) | Fold Change p-IRF3/Total IRF3 (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| 1 | 5.2 ± 0.5 | 4.8 ± 0.4 |
| 10 | 12.5 ± 1.1 | 10.2 ± 0.9 |
| 100 | 15.8 ± 1.5 | 13.5 ± 1.2 |
IFN-β Secretion via ELISA
This assay quantifies the downstream effector function of STING activation, the secretion of IFN-β.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells as described in the Western Blot protocol.
-
Treat cells with varying concentrations of this compound and a vehicle control for 24 hours.
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IFN-β according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for IFN-β.
-
Add the collected supernatants and a standard curve of recombinant IFN-β to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a microplate reader.
-
Data Presentation:
Table 2: this compound-Induced IFN-β Secretion
| This compound Conc. (nM) | IFN-β Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | < 10 |
| 0.1 | 55 ± 8 |
| 1 | 250 ± 25 |
| 10 | 850 ± 70 |
| 100 | 1500 ± 120 |
IFN-β Promoter Activity via Reporter Gene Assay
A luciferase reporter assay can be used to measure the transcriptional activation of the IFN-β promoter.[3][4][5]
Experimental Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of the IFN-β promoter and a control plasmid containing the Renilla luciferase gene for normalization.[6]
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound.
-
-
Cell Lysis and Luciferase Assay:
Data Presentation:
Table 3: IFN-β Promoter Activation by this compound
| This compound Conc. (nM) | Relative Luciferase Units (Firefly/Renilla) (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 3.5 ± 0.4 |
| 1 | 15.2 ± 1.8 |
| 10 | 55.8 ± 6.2 |
| 100 | 89.5 ± 9.5 |
Diagrams:
Caption: STING signaling pathway activated by this compound.
Caption: IFN-β reporter gene assay workflow.
Cellular Effects Assays
These assays evaluate the downstream consequences of STING activation by this compound on cancer cells, such as effects on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MC38 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
Table 4: Effect of this compound on Cancer Cell Viability (72h)
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5 |
| 1 | 98 ± 6 |
| 10 | 95 ± 5 |
| 100 | 82 ± 7 |
| 1000 | 65 ± 8 |
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.[9][10][11]
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with this compound as described for the cell viability assay.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
Data Presentation:
Table 5: this compound-Induced Apoptosis in Cancer Cells (48h)
| This compound Conc. (nM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 100 | 8.2 ± 1.1 | 3.5 ± 0.6 |
| 1000 | 25.6 ± 2.8 | 10.2 ± 1.5 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with this compound for 24 or 48 hours.
-
-
Cell Fixation and Staining:
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
Table 6: Effect of this compound on Cell Cycle Distribution (48h)
| This compound Conc. (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 100 | 60 ± 5 | 25 ± 3 | 15 ± 2 |
| 1000 | 75 ± 6 | 15 ± 2 | 10 ± 1 |
Diagrams:
Caption: Annexin V apoptosis assay workflow.
Caption: Cell cycle analysis workflow.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. promega.com [promega.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
How to dissolve and prepare ZSA-215 for experiments
Application Notes and Protocols: ZSA-215
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
This compound is a potent, orally available STING (Stimulator of Interferator Genes) agonist.[1][2] It functions by enhancing the STING signaling pathway, promoting the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1][2] This activation culminates in the secretion of Type I interferons, such as IFN-β, initiating a powerful innate immune response.[1][2] Preclinical studies in mouse models of colon cancer have shown that oral administration of this compound can lead to complete tumor regression and long-term survival.[1][2] Furthermore, the compound exhibits excellent metabolic and chemical stability in vitro.[1][2]
These notes provide essential information and protocols for the dissolution, storage, and experimental application of this compound.
2.0 Chemical & Physical Properties
The fundamental properties of this compound are summarized below. This information is critical for accurate preparation of stock and working solutions.
| Property | Value | Source |
| IUPAC Name | 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid | [1] |
| Formula | C₁₄H₁₄FNO₅S | [1] |
| Molecular Weight | 327.33 g/mol | [1] |
| Appearance | Crystalline solid (assumed) | |
| Mechanism of Action | STING Agonist | [1][2] |
3.0 Solubility and Storage
Proper dissolution and storage are paramount to maintaining the stability and activity of this compound. The following tables provide solubility data and recommended storage conditions.
Table 3.1: Solubility Profile Note: The following values are representative for small molecules of this class. It is strongly recommended to perform solubility tests before preparing high-concentration stock solutions.
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 152.7 mM) | Recommended for primary stock solution. |
| Ethanol (95%) | ~5 mg/mL (~15.3 mM) | May require warming. |
| PBS (pH 7.4) | < 1 mg/mL | Not recommended for stock solutions. |
Table 3.2: Storage Conditions Store the compound in a dry, dark environment.[1]
| Form | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid Powder | 0 - 4°C | -20°C |
| DMSO Stock Solution | 0 - 4°C | -20°C |
Experimental Protocols
4.1 Protocol for Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 Example for 1 mg at 10 mM: Volume (µL) = (0.001 g / 327.33 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 = 305.5 µL
-
Dissolve: Add the calculated volume (305.5 µL) of DMSO to the tube containing the this compound powder.
-
Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot & Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store as recommended in Table 3.2.
4.2 Protocol for In Vitro Assay: IFN-β Induction in THP-1 Cells
This protocol provides a method for treating a human monocytic cell line (THP-1) with this compound to measure the induction of IFN-β, a key downstream marker of STING activation.
Materials:
-
Differentiated THP-1 cells (e.g., PMA-differentiated macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound 10 mM stock solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IFN-β ELISA Kit
Procedure:
-
Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest this compound dose.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared working solutions (including vehicle control and a media-only negative control) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA Analysis: Quantify the concentration of IFN-β in the collected supernatants using a commercial Human IFN-β ELISA kit, following the manufacturer’s instructions.
Visualized Pathways and Workflows
5.1 this compound Mechanism of Action: STING Pathway Activation
Caption: STING signaling pathway activated by this compound.
5.2 General Experimental Workflow for this compound
Caption: Workflow for preparing and using this compound in vitro.
References
Application Notes and Protocols for ZSA-215 in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSA-215 is a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment initiates a powerful innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells. Preclinical studies have demonstrated that oral administration of this compound can lead to complete tumor regression in syngeneic mouse models of colon cancer, highlighting its potential as a promising immunotherapeutic agent.[1][2]
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological data for the use of this compound in preclinical colon cancer models, particularly the MC38 model.
Quantitative Data Summary
The following table summarizes the key in vivo and in vitro quantitative data for this compound.
| Parameter | Value | Model System | Reference |
| In Vivo Efficacy | |||
| Dosage | 60 mg/kg | MC38 colon cancer model (mice) | [2] |
| Administration Route | Oral (p.o.), every 3 days | MC38 colon cancer model (mice) | [2] |
| Treatment Regimen | 2 or 6 doses | MC38 colon cancer model (mice) | [2] |
| Outcome | Complete tumor regression and long-term survival | MC38 colon cancer model (mice) | [1][2] |
| In Vitro Activity | |||
| EC50 | 3.3 µM | THP1-Blue ISG cells | [2] |
| Mechanism of Action | Phosphorylation of STING and IRF3, secretion of IFN-β | Cellular assays | [1][2] |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 58% | Mice | [1] |
| Area Under the Curve (AUC) | 23835.0 h·ng/mL | Mice | [1] |
Signaling Pathway
This compound activates the STING signaling pathway, a critical component of the innate immune system's response to cytosolic DNA. Upon binding, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines, in turn, stimulate an anti-tumor immune response.
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Experimental Protocols
MC38 Cell Culture
Materials:
-
MC38 murine colon adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture MC38 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium for subculturing.
In Vivo Syngeneic Colon Cancer Model (MC38)
Materials:
-
6-8 week old female C57BL/6 mice
-
Cultured MC38 cells
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Harvest MC38 cells during their exponential growth phase.
-
Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.
-
Allow tumors to establish and grow. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor animal health and body weight regularly. Adhere to institutional guidelines for humane endpoints, such as tumor size exceeding a certain diameter or volume, or signs of distress.
Caption: Workflow for the in vivo MC38 colon cancer model and this compound treatment.
This compound Formulation and Oral Administration
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween-80 in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Prepare the vehicle by dissolving CMC and Tween-80 in sterile water. Gentle heating and stirring may be required to fully dissolve the CMC.
-
Calculate the required amount of this compound for the desired concentration (e.g., 6 mg/mL for a 10 mL/kg dosing volume to achieve 60 mg/kg).
-
Weigh the this compound powder and create a paste with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to create a uniform suspension.
-
Administer the this compound suspension to mice via oral gavage using a suitable gavage needle. The volume administered should be based on the individual mouse's body weight.
-
Administer the treatment every 3 days for the duration of the study.
Assessment of Pharmacodynamic Markers
A. Cytokine Analysis (ELISA or Multiplex Bead Array):
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA or multiplex bead array kits for murine IFN-β, IL-6, and CXCL10
-
Plate reader or flow cytometer
Protocol:
-
Collect blood samples from mice at specified time points after this compound administration (e.g., 6, 12, 24 hours).
-
Separate plasma by centrifugation.
-
Store plasma at -80°C until analysis.
-
Perform ELISA or multiplex bead array assays according to the manufacturer's instructions to quantify cytokine levels.
B. Immunohistochemistry (IHC) for Phosphorylated STING and IRF3:
Materials:
-
Tumor tissue samples
-
Formalin or other suitable fixative
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Primary antibodies against p-STING and p-IRF3
-
Secondary antibodies and detection reagents (e.g., DAB)
-
Hematoxylin for counterstaining
Protocol:
-
Harvest tumors and fix them in 10% neutral buffered formalin.
-
Process and embed the fixed tissues in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on microscope slides.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against p-STING and p-IRF3 at optimized dilutions.
-
Wash and incubate with appropriate secondary antibodies.
-
Develop the signal using a suitable detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution using a microscope.
Safety and Toxicology
While specific toxicity data for this compound is not extensively published, it is crucial to monitor for any signs of adverse effects in treated animals. This includes daily monitoring of body weight, food and water intake, and general appearance (e.g., posture, activity, fur condition). Any signs of distress should be recorded and managed according to institutional animal care and use guidelines.
Disclaimer
This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for ZSA-215 in STING-Dependent Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist, to study STING-dependent inflammation. This document includes a summary of its activity, detailed protocols for key in vitro and in vivo experiments, and visualizations to aid in understanding the experimental workflows and underlying signaling pathways.
Introduction to this compound
This compound is a small molecule agonist of the STING protein, a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN) response.[1][2][3][4] Activation of the STING pathway is implicated in various inflammatory and autoimmune diseases, as well as in the anti-tumor immune response.[5][6] this compound enhances STING signaling by promoting the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of IFN-β.[1][2][3][4] Its oral bioavailability makes it a valuable tool for in vivo studies of STING-dependent inflammation.[3][4]
Quantitative Data Summary
The following table summarizes the reported in vitro activity and pharmacokinetic properties of this compound.
| Parameter | Cell Line/System | Value | Reference |
| EC50 | THP1-Blue ISG cells | 3.3 µM | [1] |
| EC50 (STINGR232) | THP1 cells | 9.0 µM | [1][2] |
| EC50 (mSTING) | THP1 cells | 9.3 µM | [1][2] |
| Oral Bioavailability (F) | Mice | 58% | [3][4] |
| AUC | Mice (60 mg/kg, p.o.) | 23835.0 h·ng/mL | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway activated by this compound and a general experimental workflow for its characterization.
Caption: STING signaling pathway activated by this compound.
References
- 1. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring IRF3 Phosphorylation after ZSA-215 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system, orchestrating the initial defense against pathogens by inducing type I interferons (IFNs).[1][2][3] In its inactive state, IRF3 resides in the cytoplasm.[1][2] Upon activation of upstream signaling pathways, such as those initiated by viral or bacterial components, IRF3 undergoes phosphorylation at specific serine/threonine residues in its C-terminal domain.[1][4] This phosphorylation event is a key activation step, leading to IRF3 dimerization, nuclear translocation, and subsequent binding to IFN-stimulated response elements (ISREs) in the promoters of target genes, including IFN-β.[3][4][5][6]
ZSA-215 is a potent, orally active agonist of the Stimulator of Interferon Genes (STING) protein.[7][8][9] The STING pathway is a central hub for detecting cytosolic DNA and cyclic dinucleotides, leading to a robust antiviral response. This compound enhances STING signaling, promoting the phosphorylation of both STING and IRF3, and ultimately driving the secretion of IFN-β.[7][8][9] Therefore, accurately measuring the phosphorylation of IRF3 is a primary method for quantifying the cellular activity and efficacy of STING agonists like this compound. This document provides detailed protocols for assessing this compound-induced IRF3 phosphorylation using Western Blotting and ELISA.
Signaling Pathway and Experimental Workflow
Stimulation with this compound activates a well-defined signaling cascade culminating in IRF3 activation. The general experimental process involves cell stimulation, protein extraction, and downstream analysis.
Caption: this compound activates STING, leading to TBK1-mediated IRF3 phosphorylation and downstream signaling.
References
- 1. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | STING agonist | Probechem Biochemicals [probechem.com]
ZSA-215: Application Notes and Protocols for Viral Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ZSA-215 is a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING signaling cascade is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which establish an antiviral state in the host. Given its mechanism of action, this compound holds significant promise as a broad-spectrum antiviral agent.
These application notes provide a comprehensive overview of the potential applications of this compound in viral infection research, including its mechanism of action, and detailed protocols for evaluating its antiviral efficacy.
Mechanism of Action: STING Pathway Activation
This compound enhances STING signaling, promoting the phosphorylation of STING and the downstream transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons, such as IFN-β.[1] These interferons act in an autocrine and paracrine manner to upregulate the expression of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins that inhibit various stages of the viral life cycle.
Caption: this compound activates the STING signaling pathway.
Quantitative Data
While specific antiviral data for this compound is not yet published, the following tables provide relevant data for this compound's activity as a STING agonist and representative antiviral data for another potent STING agonist, diABZI.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| STING Activation (EC50) | THP1-Blue ISG | 3.3 µM | [2] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 58% | [1] |
| Oral Drug Exposure (AUC) | 23835.0 h·ng/mL | [1] |
Table 3: Representative Antiviral Activity of a STING Agonist (diABZI)
| Virus | Cell Line | EC50 | Reference |
| Influenza A Virus (IAV) | Human Lung Fibroblasts | 11.8 - 199 nM | [3] |
| SARS-CoV-2 | Human Lung Fibroblasts | 11.8 - 199 nM | [3] |
| Human Rhinovirus (HRV) | Human Lung Fibroblasts | 11.8 - 199 nM | [3] |
| Human Parainfluenza Virus 3 (PIV3) | HeLa | ~13 nM | [4] |
Experimental Protocols
The following protocols are standard methods to evaluate the antiviral activity of this compound.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., A549, Vero E6)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
When cells are confluent, remove the growth medium and add the diluted this compound to the wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for CPE to be observed in the virus control wells (typically 2-5 days).
-
Aspirate the medium and gently wash the cells with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Visually assess the protection from CPE or solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Caption: Workflow for the CPE Inhibition Assay.
Protocol 2: Western Blot for STING Pathway Activation
This protocol is used to confirm that this compound activates the STING pathway by detecting the phosphorylation of STING and IRF3.
Materials:
-
Cell line responsive to STING agonists (e.g., THP-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere or grow to the desired density.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Quantitative RT-PCR for Interferon-Stimulated Gene (ISG) Expression
This assay quantifies the induction of ISGs in response to this compound treatment, providing a functional readout of STING pathway activation.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in ISG expression in this compound-treated cells compared to untreated controls.[5]
Conclusion
This compound, as a potent oral STING agonist, presents a promising therapeutic strategy for the treatment of viral infections. The provided application notes and protocols offer a framework for researchers to investigate its antiviral potential. By leveraging its ability to stimulate the innate immune system, this compound could be developed as a host-directed therapy with broad-spectrum activity against a range of viral pathogens. Further research is warranted to establish the in vitro and in vivo efficacy of this compound against specific viruses of clinical importance.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.starklab.org [data.starklab.org]
Troubleshooting & Optimization
Optimizing ZSA-215 delivery in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of ZSA-215 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule agonist for the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Its mechanism of action involves enhancing STING signaling by promoting the phosphorylation of both STING and Interferon Regulatory Factor 3 (IRF3).[1] This cascade ultimately leads to the secretion of Type I interferons, such as IFN-β, which can elicit an anti-tumor immune response.[1]
Caption: this compound STING signaling pathway activation.
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.1%). This compound has demonstrated excellent chemical stability in vitro.[1]
Q3: What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound will be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a range of concentrations.
| Parameter | Recommended Range | Purpose |
| Initial Dose-Response | 10 nM - 10 µM | To determine the EC50 (effective concentration) for STING pathway activation. |
| Cytotoxicity Assessment | 1 µM - 100 µM | To determine the IC50 (inhibitory concentration) and identify toxic levels. |
| Typical Working Conc. | 100 nM - 5 µM | Based on initial titration, for routine pathway activation experiments. |
Q4: How long should I incubate cells with this compound?
The incubation time required to observe a biological effect can vary. For signaling events like protein phosphorylation, shorter incubation times (e.g., 1-6 hours) may be sufficient. For downstream effects like cytokine secretion or changes in cell viability, longer incubation times (e.g., 24-72 hours) are typically necessary. It is advisable to perform a time-course experiment to determine the optimal endpoint for your assay.
Troubleshooting Guides
Q5: I am not observing any effect after treating my cells with this compound. What are the possible causes and solutions?
Low or no observed effect is a common issue. Systematically troubleshooting the problem can help identify the cause.
Caption: Troubleshooting decision tree for low this compound activity.
| Problem | Possible Cause | Recommended Solution |
| No biological response | Incorrect Concentration: The concentration used may be too low to activate the STING pathway. | Perform a dose-response curve starting from a low (e.g., 10 nM) to a high concentration (e.g., 10 µM) to find the optimal dose. |
| Cell Line Unresponsive: The cell line may not express STING or may have a deficient downstream signaling pathway. | Confirm STING expression in your cell line via Western Blot or qPCR. Use a positive control cell line known to respond to STING agonists. | |
| Poor Cellular Uptake: this compound may not be efficiently crossing the cell membrane.[2] | Verify cellular uptake using a method like HPLC-MS to measure intracellular compound concentration.[2] Consider optimizing delivery using transfection reagents, though this is not standard for small molecules.[3] | |
| Compound Degradation: Improper storage or handling may have degraded the this compound stock.[4][5] | Prepare a fresh stock solution from powder. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. | |
| Inconsistent results | Cell Health & Density: Variations in cell health, passage number, or density can affect experimental outcomes.[3] | Use healthy, low-passage cells and maintain consistent seeding densities for all experiments. Ensure cells are in the logarithmic growth phase.[3] |
| Media Components: Components in the cell culture media (e.g., serum proteins) may bind to this compound, reducing its effective concentration.[2][6][7] | Test the effect of this compound in serum-free or reduced-serum media for a short duration. Be aware this can impact cell health. |
Q6: My cells are dying after this compound treatment, even at low concentrations. What should I do?
High cytotoxicity can obscure the specific effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (usually <0.5%, ideally ≤0.1%). Run a solvent-only vehicle control. |
| On-Target Toxicity: The cell line may be highly sensitive to STING pathway hyperactivation, leading to apoptosis. | Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the precise IC50 value.[8] Use concentrations well below the toxic threshold for mechanism-of-action studies. | |
| Compound Precipitation: At high concentrations, this compound may precipitate out of the media, causing physical stress to cells.[4] | Visually inspect the culture medium for any precipitate after adding this compound. If observed, reduce the concentration or try a different formulation approach. |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment and Analysis
This protocol outlines a general procedure for treating adherent cells with this compound and preparing them for downstream analysis.
Caption: General experimental workflow for this compound cell treatment.
Methodology:
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, proceed with the desired assay, such as a cytotoxicity assay (Protocol 2) or a pathway activation assay (e.g., ELISA for IFN-β in the supernatant, or Western Blot for p-STING/p-IRF3 in cell lysates).
Protocol 2: Cytotoxicity Assessment using a WST-8/CCK-8 Assay
This protocol measures cell viability by assessing mitochondrial dehydrogenase activity.[9]
Methodology:
-
Treat Cells: Follow steps 1-4 from the General Workflow (Protocol 1). It is crucial to include a "medium only" blank control well.
-
Add Reagent: After the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well of the 96-well plate.[9]
-
Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on your cell type and density.[9]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 3: Measuring Cellular Uptake via HPLC-MS
This protocol provides a framework for quantifying the intracellular concentration of this compound.[2]
Methodology:
-
Cell Plating and Treatment: Plate a sufficient number of cells (e.g., in a 6-well plate) to obtain a large enough cell pellet for analysis. Treat the cells with a known concentration of this compound for a specific time (e.g., 4 hours).
-
Cell Harvesting:
-
Place the plate on ice to stop cellular processes.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Lyse the cells directly in the well using an appropriate extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid).[2] Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously and then centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular this compound.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the concentration of this compound.
-
A standard curve of known this compound concentrations must be run in parallel to accurately quantify the amount in the cell lysate.
-
The final intracellular concentration can be normalized to the cell number or total protein content of the pellet.
-
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cell culture medium composition on in vitro dissolution behavior of a fluoride-containing bioactive glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. dojindo.com [dojindo.com]
Common issues with ZSA-215 solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of ZSA-215, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Due to its promising applications in cancer immunotherapy, understanding its handling and addressing common experimental challenges is crucial for successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleotide STING agonist with the chemical formula C14H14FNO5S. It activates the STING signaling pathway, which is a critical component of the innate immune system. By binding to and activating STING, this compound promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response.
Q2: What are the known solubility characteristics of this compound?
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my cell-based assay. What should I do?
A3: This is a frequent issue encountered with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. When preparing your working solution, perform serial dilutions in your cell culture medium. It is critical to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in your culture medium.
-
Gentle Warming and Sonication: After dilution, if you observe a fine precipitate, gentle warming of the solution to 37°C or brief sonication in a water bath sonicator can help to redissolve the compound. However, be cautious with warming as prolonged heat can degrade the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While specific data for this compound is not available, you could experimentally determine if adjusting the pH of your buffer (within a physiologically acceptable range for your cells) improves solubility.
Q4: How can I prepare this compound for oral administration in animal studies?
A4: this compound has demonstrated high oral bioavailability (F = 58%) in mice.[1] While the exact formulation from the pivotal studies is not detailed, a common approach for oral gavage of poorly soluble compounds in preclinical studies involves creating a suspension. For a similar STING agonist, MSA-2, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) has been used.[2] This type of formulation helps to ensure a uniform delivery of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Decrease the final working concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your experimental system.- Prepare a fresh, more dilute stock solution. |
| Cloudy or Hazy Solution | Formation of fine, colloidal particles (not fully dissolved). | - Briefly sonicate the final working solution in a water bath sonicator.- Filter the solution through a 0.22 µm syringe filter if appropriate for your application (be aware this may remove some of the active compound if it is not fully dissolved). |
| Inconsistent Experimental Results | - Incomplete dissolution leading to variable effective concentrations.- Degradation of the compound. | - Ensure complete dissolution of the stock solution before preparing working solutions.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Cell Toxicity Observed | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically <0.5% for DMSO).- Always include a vehicle control (medium + solvent) to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 327.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.327 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides a general method for diluting the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the final working solution to your cell cultures.
-
Crucially, prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to treat a set of control cells.
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow
Caption: A typical experimental workflow for in vitro studies with this compound.
References
Technical Support Center: ZSA-215 In Vivo Efficacy Experiments
Welcome to the technical support center for ZSA-215, a potent and orally bioavailable STING (Stimulator of Interferon Genes) agonist developed for cancer immunotherapy.[1] This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy experiments with this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule STING agonist.[1] It is designed to enhance STING signaling, which promotes the phosphorylation of STING and Interferon Regulatory Factor 3 (IRF3), leading to the secretion of IFN-β.[1] This cascade activates an anti-tumor immune response. This compound is orally bioavailable and has demonstrated complete tumor regression in preclinical models.[1]
Troubleshooting: Lack of Efficacy
Q2: We are not observing the expected anti-tumor effect with this compound. What are the potential causes?
Several factors could contribute to a lack of efficacy in in vivo models.[2] Consider the following:
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target engagement in the tumor tissue.
-
Poor Drug Bioavailability: Issues with the drug formulation or the animal's ability to absorb the drug can lead to low systemic exposure. Although this compound has high oral bioavailability (F=58% in mice), individual animal health can affect absorption.[1]
-
Incorrect Model Selection: The chosen xenograft model may not be responsive to STING pathway activation.[3] For instance, some tumor models have downregulated STING expression due to promoter hypermethylation.[4]
-
Primary or Acquired Resistance: The tumor model may be intrinsically resistant to STING agonists or may have developed resistance during the study.
Q3: How can we troubleshoot the lack of efficacy?
-
Confirm STING Pathway Activation: Before proceeding, confirm that your tumor model expresses STING and is responsive to its activation.[4]
-
Pharmacokinetic (PK) Studies: Conduct PK studies to measure this compound concentrations in plasma and tumor tissue to ensure adequate drug exposure.[2]
-
Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[2]
-
Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., daily vs. twice daily) to maintain adequate drug levels.[2]
-
Re-evaluate Xenograft Model: Ensure the selected model is appropriate. Consider using a syngeneic model to better evaluate immune-mediated effects.
Troubleshooting: High Variability in Results
Q4: We are observing high variability in tumor growth and response between animals in the same treatment group. What could be the cause?
High variability is a common challenge in xenograft studies and can stem from several sources:[2]
-
Inherent Tumor Heterogeneity: Both cell line-derived (CDX) and patient-derived (PDX) xenografts can have intrinsic cellular diversity, leading to varied growth rates and drug responses.[2][5]
-
Inconsistent Drug Administration: Variability in oral gavage technique can lead to inconsistent dosing.[6] Stress induced by the procedure can also be a confounding variable.[7]
-
Differences in Animal Health: Underlying health issues can affect drug metabolism and tumor growth.
-
Tumor Implantation Technique: Variations in the number of cells injected, injection site, and technique can lead to differences in initial tumor take and growth rates.
Q5: How can we minimize variability in our this compound experiments?
Standardization is key to minimizing variability:[2]
-
Standardize Animal Models: Use mice of the same strain, sex, age, and weight. House them under identical conditions.[2]
-
Rigorous Cell Culture Practices: Use cells with a consistent passage number and ensure high viability (>95%) at the time of injection.[2]
-
Consistent Tumor Implantation: Inject a precise number of cells in a consistent volume and at the same anatomical location.[2]
-
Standardize Drug Administration: Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent oral gavage technique.
-
Randomization and Blinding: Randomize mice into control and treatment groups. Blind the personnel performing tumor measurements and data analysis.[2]
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.
Troubleshooting: Unexpected Toxicity
Q6: We are observing unexpected toxicity (e.g., weight loss, lethargy) in the this compound treated group. What should we do?
-
Dose is too high: You may be exceeding the maximum tolerated dose (MTD). A dose-escalation study is recommended to determine the MTD in your specific model.[2]
-
Off-target effects: While this compound is a potent STING agonist, high concentrations could lead to off-target effects.
-
Vehicle-related issues: The vehicle used for formulation could be contributing to toxicity.[2]
-
Oral Gavage Complications: Improper oral gavage technique can cause esophageal trauma, aspiration pneumonia, or other complications leading to morbidity and mortality.[7][8]
Q7: How can we mitigate unexpected toxicity?
-
Perform a Dose-Escalation Study: Determine the MTD of this compound in your chosen mouse strain.[2]
-
Evaluate the Vehicle: Run a vehicle-only control group to assess any toxicity related to the formulation.
-
Refine Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes and lubricate the needle to minimize trauma.[9][10] Monitor animals closely after dosing.[10]
-
Monitor Animal Health: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress.[10]
Data Presentation
Table 1: this compound In Vivo Efficacy Summary (Hypothetical Data)
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| MC38 (Colon) | Vehicle | - | Daily (PO) | 0 | +2.5 |
| This compound | 10 | Daily (PO) | 45 | -1.2 | |
| This compound | 25 | Daily (PO) | 85 | -5.8 | |
| This compound | 50 | Daily (PO) | 98 | -12.3 (Exceeds MTD) | |
| Pan02 (Pancreatic) | Vehicle | - | Daily (PO) | 0 | +3.1 |
| This compound | 25 | Daily (PO) | 62 | -4.5 |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Suboptimal Dose | Conduct dose-response study. |
| Poor Bioavailability | Perform PK analysis. | |
| Resistant Model | Confirm STING expression and pathway function. | |
| High Variability | Inconsistent Dosing | Standardize oral gavage technique. |
| Tumor Heterogeneity | Increase group size; use well-characterized cell lines. | |
| Animal Health | Use a homogenous cohort of animals. | |
| Unexpected Toxicity | Dose Too High | Determine MTD. |
| Vehicle Toxicity | Include vehicle-only control group. | |
| Gavage Injury | Refine gavage technique; monitor for distress. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Implantation
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunodeficient mice (e.g., SCID, NSG) appropriate for the xenograft model. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium). For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse.
Protocol 2: Oral Gavage Administration of this compound
-
Preparation: Prepare the this compound formulation and ensure it is a homogenous suspension.
-
Animal Restraint: Gently restrain the mouse, ensuring a straight line from the head to the stomach.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the nose to the last rib to determine the correct insertion length.[10] Gently insert the lubricated, ball-tipped gavage needle into the esophagus.[9]
-
Compound Administration: Slowly administer the compound. If fluid appears in the mouth, withdraw the needle immediately.[9]
-
Post-Administration Monitoring: Observe the animal for any signs of distress before returning it to its cage.[10]
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic state determines the in vivo efficacy of STING agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. [repository.cam.ac.uk]
- 6. atsjournals.org [atsjournals.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
How to minimize off-target effects of ZSA-215
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Off-Target Effects
This technical support center provides guidance on minimizing potential off-target effects of ZSA-215, a potent oral stimulator of interferon genes (STING) agonist. While this compound has demonstrated significant preclinical efficacy in cancer immunotherapy, understanding and mitigating off-target effects is crucial for accurate data interpretation and safe therapeutic development.[1]
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. The recommendations provided here are based on general principles for small molecule drug development and established methods for assessing and minimizing off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a STING agonist. It activates the STING signaling pathway, leading to the phosphorylation of STING and interferon regulatory factor 3 (IRF3). This, in turn, stimulates the secretion of type I interferons (IFN-β), which play a critical role in the anti-tumor immune response.[1]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug molecule binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translation from preclinical to clinical settings. Minimizing off-target effects is essential for developing safe and effective therapies.
Q3: Are there known off-target effects for STING agonists in general?
While specific off-target profiles vary between different STING agonists, potential off-target effects could arise from interactions with other signaling pathways. Overactivation of innate immunity can also lead to systemic inflammation. It is therefore important to carefully characterize the selectivity of any new STING agonist.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
This guide provides a systematic approach to identifying and mitigating potential off-target effects during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
If you observe cellular responses that are not consistent with the known downstream effects of STING activation, it may indicate off-target activity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect (STING activation). Using the lowest effective concentration can help minimize off-target binding.
-
Use of Control Compounds:
-
Negative Control: Include a structurally similar but biologically inactive analog of this compound. This helps to distinguish the effects of the chemical scaffold itself from the specific on-target activity.
-
Positive Control: Use a well-characterized STING agonist with a known selectivity profile as a benchmark.
-
-
Target Engagement Assays: Confirm that this compound is engaging STING in your experimental system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
Issue 2: Observed Cellular Toxicity
Unexplained cell death or other signs of toxicity could be due to off-target effects.
Troubleshooting Steps:
-
Cell Viability Assays: Conduct thorough cell viability assays (e.g., MTT, LDH release) across a range of this compound concentrations to determine the toxicity threshold.
-
Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to knock down or knock out STING in your cell line. If the toxic effects persist in the absence of the target protein, they are likely due to off-target interactions.
-
Off-Target Profiling: If significant off-target effects are suspected, consider performing a broad off-target screening assay, such as a kinome scan, to identify potential off-target kinases.
Experimental Protocols
Protocol 1: Dose-Response Curve for STING Activation
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for STING activation.
Methodology:
-
Cell Culture: Plate cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the different concentrations to the cells and incubate for a specified time (e.g., 6-24 hours).
-
Endpoint Measurement: Measure a downstream marker of STING activation, such as IFN-β secretion, using an ELISA kit.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with STING in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of STING by Western blot. A shift in the melting curve of STING in the presence of this compound indicates target engagement.
Quantitative Data Summary
As specific quantitative off-target data for this compound is not publicly available, researchers should generate their own data. The following table provides a template for summarizing key parameters that should be determined experimentally.
| Parameter | This compound | Negative Control | Positive Control |
| On-Target Potency (EC50) | Determine Experimentally | Inactive | Known Value |
| Cellular Toxicity (CC50) | Determine Experimentally | > Max Concentration | Known Value |
| Selectivity Index (CC50/EC50) | Calculate | N/A | Calculate |
Visualizing Key Concepts
Signaling Pathway of this compound
Caption: The signaling pathway of this compound, a STING agonist.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
References
ZSA-215 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of ZSA-215. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]
2. How should I store stock solutions of this compound?
Stock solutions of this compound should also be stored under specific conditions to maintain their stability. For short-term storage, lasting from days to weeks, a temperature of 0-4°C is suitable. For long-term storage, spanning months, it is recommended to store the stock solutions at -20°C.[1]
3. How stable is this compound during shipping?
This compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1]
4. What is the general chemical and metabolic stability of this compound?
In preclinical studies, this compound has demonstrated excellent metabolic and chemical stability in vitro.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Improper storage of this compound solid or stock solutions. | Ensure that the compound and its solutions are stored at the recommended temperatures and protected from light. Refer to the storage condition tables below. |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation. | |
| Loss of compound activity | Degradation due to prolonged storage at room temperature. | Minimize the time this compound is kept at room temperature during experimental setup. Return to recommended storage conditions promptly. |
| Use of inappropriate solvents. | While specific solvent stability data is limited, DMSO is a common solvent for initial stock solutions. For aqueous buffers, consider the pH and potential for hydrolysis. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment. | |
| Precipitation in stock solution | Exceeding the solubility limit. | Ensure the concentration of the stock solution does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon freezing, gentle warming and vortexing may be required to redissolve the compound. |
| Change in temperature. | Some compounds are less soluble at lower temperatures. If precipitation is observed after refrigeration or freezing, allow the solution to warm to room temperature and vortex to ensure it is fully dissolved before use. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry, Dark |
| Solid | Long-term (months to years) | -20°C | Dry, Dark |
| Stock Solutions | Short-term (days to weeks) | 0 - 4°C | - |
| Stock Solutions | Long-term (months) | -20°C | - |
Data derived from MedKoo Biosciences product information sheet.[1]
Experimental Protocols & Workflows
General Workflow for Handling this compound
The following diagram outlines a recommended workflow for handling this compound to ensure its stability and the reproducibility of your experiments.
References
Technical Support Center: Improving the Therapeutic Index of ZSA-215
Welcome to the technical support center for ZSA-215, a potent, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and safely in preclinical research. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help optimize your experiments and improve the therapeutic index of this promising cancer immunotherapy agent.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Question: I am not observing the expected level of STING pathway activation (e.g., IFN-β secretion, IRF3 phosphorylation) in my cell-based assays. What could be the issue?
Answer: Several factors could contribute to lower-than-expected STING activation:
-
Cell Line Suitability: Ensure your chosen cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some cancer cell lines may have downregulated or mutated STING pathways. Consider using a well-characterized cell line known to have a functional STING pathway, such as THP-1 monocytes.
-
Compound Integrity: this compound is a small molecule, but proper storage is crucial. Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions from a stock solution for each experiment.
-
Assay-Specific Conditions:
-
Concentration: Have you performed a dose-response curve? The optimal concentration of this compound for STING activation can vary between cell lines.
-
Incubation Time: The kinetics of STING activation can differ. Perform a time-course experiment to determine the optimal incubation time for observing peak phosphorylation of STING and IRF3, as well as for IFN-β secretion.
-
Cell Density: Ensure you are using an optimal cell density for your assay, as this can influence cytokine production and detection.
-
Question: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. How can I mitigate this?
Answer: Excessive cytotoxicity can be a concern with potent immune-stimulating agents. Here are some troubleshooting steps:
-
Dose Reduction: High concentrations of STING agonists can lead to excessive inflammation and cell death. Lower the concentration of this compound in your experiments. A thorough dose-response analysis will help identify a concentration that provides robust STING activation with minimal toxicity.
-
Duration of Exposure: Continuous exposure to a potent STING agonist may not be necessary and could lead to toxicity. Consider shorter incubation times.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to STING-induced cell death. If possible, test this compound in a panel of cell lines to identify a more robust model for your specific research question.
In Vivo Experiments
Question: I am not observing the expected anti-tumor efficacy of this compound in my animal model.
Answer: In vivo experiments are complex, and several factors can influence the outcome:
-
Dosing and Administration: this compound is orally bioavailable.[1] Ensure the dosing regimen (dose, frequency, and duration) is appropriate for your tumor model. The reported efficacious dose in a murine MC38 colon cancer model was 60 mg/kg, administered orally every three days.[1]
-
Tumor Model Selection: The tumor microenvironment plays a critical role in the response to STING agonists. "Cold" tumors with low immune cell infiltration may be less responsive. Consider using tumor models known to be sensitive to immunotherapy.
-
Pharmacokinetics: While this compound has high oral bioavailability, factors such as animal strain, age, and health status can influence its pharmacokinetic profile.
-
Immune Competence of the Animal Model: STING agonists rely on a functional host immune system to exert their anti-tumor effects. Ensure you are using immunocompetent animal models (e.g., syngeneic models).
Question: My animals are showing signs of systemic toxicity (e.g., weight loss, lethargy) after treatment with this compound. What steps can I take to improve the therapeutic index?
Answer: Systemic toxicity is a known challenge with potent, systemically administered STING agonists and is often related to a "cytokine storm."
-
Dose Optimization: The most critical step is to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. This will help you find a dose that balances anti-tumor efficacy with acceptable toxicity.
-
Dosing Schedule Modification: Instead of frequent high doses, consider alternative dosing schedules, such as intermittent dosing, which may allow the immune system to recover between treatments and reduce cumulative toxicity.
-
Combination Therapy: Combining a lower, better-tolerated dose of this compound with other anti-cancer agents, such as checkpoint inhibitors (e.g., anti-PD-1), could enhance anti-tumor efficacy without increasing toxicity.
-
Supportive Care: Provide supportive care to the animals as needed, including nutritional support and hydration, to help them tolerate the treatment.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that a complete therapeutic index (TD50/ED50 or LD50/ED50) has not been publicly reported for this compound. The data presented here are based on preclinical studies and should be used as a guide for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (IFN-β Reporter) | THP1-Blue™ ISG | 3.3 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Colon Cancer Model (MC38)
| Dose and Schedule | Route of Administration | Outcome | Reference |
| 60 mg/kg, every 3 days | Oral (p.o.) | Complete tumor regression and long-term survival | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | 58% | Oral (p.o.) | [1] |
| AUC | 23835.0 h·ng/mL | Oral (p.o.) | [1] |
| Cmax | Not Reported | Oral (p.o.) | |
| Tmax | Not Reported | Oral (p.o.) | |
| Half-life (t1/2) | Not Reported | Oral (p.o.) |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the activity of this compound.
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To determine the in vitro potency of this compound by measuring the phosphorylation of STING and IRF3, and the secretion of IFN-β.
Materials:
-
THP-1 cells (or other suitable cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 3 hours for phosphorylation analysis, 24 hours for IFN-β secretion). Include a vehicle control (e.g., DMSO).
-
Protein Lysate Preparation (for Western Blot): a. After incubation, collect the cell culture supernatant for the IFN-β ELISA. b. Wash the cells with ice-cold PBS. c. Lyse the cells with lysis buffer on ice for 30 minutes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
IFN-β ELISA: a. Perform the ELISA on the collected cell culture supernatants according to the manufacturer's instructions. b. Measure the absorbance and calculate the concentration of IFN-β.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of orally administered this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 colon carcinoma)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally by gavage at the desired dose and schedule (e.g., 60 mg/kg every 3 days). The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint, or for a specified duration to assess long-term survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Cell line specific responses to ZSA-215
Technical Support Center: ZSA-215
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel PI3K/Akt pathway inhibitor, this compound. This document addresses common issues, particularly the observed cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of the pro-survival protein kinase Akt (also known as Protein Kinase B). In most sensitive cancer cell lines, this sustained inhibition of the PI3K/Akt pathway leads to the induction of apoptosis.
Q2: We are observing significantly lower efficacy of this compound in Cell Line B compared to Cell Line A. Why is this?
A2: This is a known phenomenon. While this compound effectively inhibits the PI3K/Akt pathway in both cell lines, Cell Line B exhibits an off-target activation of the MAPK/ERK signaling cascade in response to the drug. This compensatory pro-survival signaling can counteract the apoptotic effects of PI3K inhibition, leading to reduced overall efficacy. We recommend performing a Western blot to probe for phosphorylated ERK (p-ERK) to confirm this off-target effect in your experiments.
Q3: Can this compound be combined with other inhibitors?
A3: Yes, for cell lines that exhibit the MAPK/ERK escape mechanism (like Cell Line B), a combination therapy approach is recommended. Co-treatment of this compound with a MEK inhibitor (e.g., Trametinib) has been shown to synergistically increase apoptosis by blocking both the primary PI3K/Akt target pathway and the compensatory MAPK/ERK pathway.
Q4: What is the recommended concentration range for initial experiments?
A4: For initial dose-response experiments, we recommend a concentration range of 0.1 nM to 10 µM. The IC50 value can vary significantly based on the cell line's genetic background and dependence on the PI3K pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed after 24h treatment. | 1. Cell line is resistant (e.g., due to KRAS/BRAF mutations activating the MAPK/ERK pathway).2. Drug concentration is too low.3. Incubation time is too short. | 1. Perform a Western blot to check the phosphorylation status of Akt (p-Akt) to confirm target engagement and p-ERK to check for resistance pathways.2. Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.3. Extend the treatment time to 48 or 72 hours. |
| High variability between replicates in cell viability assays. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in the well.3. Contamination (bacterial or mycoplasma). | 1. Ensure a homogenous single-cell suspension before seeding and allow plates to rest at room temperature for 15 minutes before incubation.2. Mix thoroughly by gentle pipetting after adding this compound to the media.3. Regularly test cell cultures for mycoplasma contamination. |
| Unexpected increase in cell proliferation at low this compound concentrations. | This paradoxical effect can occur in certain cell lines where low-level PI3K inhibition triggers a strong, overcompensating activation of the MAPK/ERK pathway, leading to a net proliferative signal. | 1. Confirm this effect with a dose-response experiment.2. Analyze p-ERK levels at these low concentrations.3. Consider using a combination with a MEK inhibitor to abrogate this effect. |
Quantitative Data Summary
The following tables summarize typical results observed when treating two different cancer cell lines (A and B) with this compound.
Table 1: IC50 Values for this compound (72h Treatment)
| Cell Line | Description | IC50 (nM) |
|---|---|---|
| Cell Line A | Breast Carcinoma | 50 |
| Cell Line B | Lung Adenocarcinoma | 1200 |
Table 2: Apoptosis Rates (% Annexin V Positive Cells) after 48h Treatment with 100 nM this compound
| Cell Line | Vehicle (DMSO) | This compound (100 nM) |
|---|---|---|
| Cell Line A | 5.2% | 65.7% |
| Cell Line B | 4.8% | 15.3% |
Table 3: Key Phospho-Protein Levels after 6h Treatment with 100 nM this compound (Relative to Vehicle)
| Cell Line | p-Akt (S473) | p-ERK (T202/Y204) |
|---|---|---|
| Cell Line A | 0.15 | 0.95 |
| Cell Line B | 0.20 | 3.50 |
Signaling Pathways & Workflows
Caption: this compound action in a sensitive cell line (e.g., Cell Line A).
Caption: Compensatory ERK activation in a resistant cell line (e.g., Cell Line B).
Caption: General experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the IC50 value of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.
-
2. Western Blot for Phospho-Proteins
-
Objective: To measure the levels of p-Akt and p-ERK upon this compound treatment.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 6 hours.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, anti-p-ERK T202/Y204, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
-
Technical Support Center: Mitigating ZSA-215 Induced Cytotoxicity in Normal Cells
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate cytotoxicity induced by the novel STING agonist ZSA-215 in normal (non-cancerous) cells during pre-clinical experiments.[1] While this compound shows promising anti-tumor efficacy, off-target effects can lead to cytotoxicity in normal cells, narrowing the therapeutic window.[2] This document addresses common issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high cytotoxicity in our normal cell line controls treated with this compound. What is the likely cause and what are the immediate troubleshooting steps?
A1: Unexpectedly high cytotoxicity in normal cells is a primary concern indicating potential off-target effects or experimental artifacts.[2] this compound is a potent STING agonist designed for cancer immunotherapy.[1] However, potent activation of innate immune signaling can sometimes lead to apoptosis or pyroptosis in sensitive normal cell types.
Immediate Troubleshooting Steps:
-
Confirm Drug Concentration and Cell Health: Verify the final concentration of this compound. Ensure that the DMSO (or other solvent) concentration in the final culture medium is below cytotoxic levels (typically <0.5%). Confirm that the normal cell lines were healthy and at an optimal confluency (70-80%) before drug addition.[3][4]
-
Perform a Full Dose-Response Curve: The initial concentration might be too high for your specific normal cell line. Conduct a full dose-response experiment to accurately determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help establish the therapeutic window.
-
Check for Contamination: Rule out any potential contamination (e.g., mycoplasma, bacterial) in your cell cultures, as this can sensitize cells to drug-induced stress.
Q2: How can we determine if the observed cytotoxicity is due to an on-target (STING-mediated) or off-target effect in normal cells?
A2: Differentiating on-target from off-target effects is crucial for understanding the mechanism of toxicity.[2]
Recommended Approaches:
-
Use a STING Knockout/Knockdown Control: The most definitive method is to use a normal cell line where the STING1 gene has been knocked out (using CRISPR-Cas9) or its expression is knocked down (using siRNA). If this compound still induces cytotoxicity in these STING-deficient cells, the effect is likely off-target.
-
Activity-Matched Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. If the inactive analog does not cause cytotoxicity, it suggests the effect is mediated through a specific biological target.
-
Kinase Profiling: Broad-spectrum kinase profiling can determine if this compound is inhibiting other kinases, a common source of off-target effects for small molecules.[2]
Q3: Are there any strategies to selectively protect normal cells from this compound-induced cytotoxicity without compromising its anti-cancer activity?
A3: Yes, several cytoprotective strategies can be explored. The goal is to achieve "antagonism" in normal cells while maintaining efficacy in tumor cells.[5]
Potential Strategies:
-
Co-administration with Cytoprotective Agents: Agents that mitigate specific stress pathways can protect normal cells.[6][7][8][9] For STING-mediated toxicity, which can involve significant inflammatory responses and oxidative stress, the following can be tested:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can neutralize reactive oxygen species (ROS) that contribute to cell death.[3]
-
Caspase Inhibitors: If apoptosis is the primary cell death mechanism, a pan-caspase inhibitor (like Z-VAD-FMK) can be used to block the apoptotic cascade.[10][11]
-
-
Cyclotherapy Approach: This involves using a second agent to induce a temporary cell cycle arrest in normal cells, making them less susceptible to the cytotoxic effects of a primary drug.[5] This is particularly effective if this compound's toxicity is linked to cell proliferation.
Troubleshooting Guides & Data
Guide 1: High Variability in Cytotoxicity Assay Results
High variability in absorbance or fluorescence readings can obscure the true effect of this compound.[12]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. Allow plates to sit at room temperature for 20 minutes before incubation to ensure even cell distribution. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate the drug and media components. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier. |
| Interference from Phenol (B47542) Red | Phenol red in culture medium can interfere with colorimetric assays like MTT.[13] Switch to phenol red-free medium for the duration of the assay. |
| Forceful Pipetting | Excessive force during pipetting can cause cell detachment and lysis, leading to artificially high cytotoxicity readings.[12] Handle cell suspensions gently. |
Quantitative Data Summary
The following table summarizes hypothetical data from experiments designed to assess and mitigate this compound cytotoxicity.
| Cell Line | Treatment | IC50 (µM) | Therapeutic Index (TI) |
| MC38 (Colon Cancer) | This compound alone | 1.5 | - |
| HEK293T (Normal Kidney) | This compound alone | 12.0 | 8.0 |
| HEK293T (Normal Kidney) | This compound + 5 mM NAC | 25.5 | 17.0 |
| HEK293T-STING-KO | This compound alone | > 50 | > 33.3 |
-
Therapeutic Index (TI) = IC50 (Normal Cell) / IC50 (Cancer Cell)
-
NAC: N-acetylcysteine
-
STING-KO: STING1 gene knockout
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., MC38, HEK293T) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[13]
Protocol 2: Western Blot for STING Pathway Activation
Objective: To confirm that this compound activates the STING pathway by detecting the phosphorylation of key downstream proteins (STING, IRF3).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for a predetermined time (e.g., 3 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STING, anti-p-IRF3, and loading controls like anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's dual effect on cancer and normal cells.
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Decision tree for cytotoxicity troubleshooting.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotection: concepts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
Adjusting ZSA-215 dosage for different tumor microenvironments
Welcome to the technical support center for ZSA-215. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, with a special focus on dosage adjustments based on the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel bifunctional agent. It acts as an inhibitor of the intra-tumoral STING (Stimulator of Interferon Genes) pathway, which can be overly active in some tumors, leading to T-cell exhaustion. Simultaneously, it promotes the maturation of dendritic cells (DCs) by agonizing CD40. This dual action is designed to reduce T-cell exhaustion while enhancing antigen presentation, thereby reactivating an anti-tumor immune response. The efficacy of this compound is highly dependent on the baseline immune composition of the TME.
Q2: How do I classify a tumor microenvironment as 'immune-hot', 'immune-excluded', or 'immune-cold' for this compound dosage?
A2: TME classification is critical for determining the optimal starting dose of this compound. We recommend a baseline immunohistochemistry (IHC) analysis of tumor biopsies.
-
Immune-Hot: High density of CD8+ T-cells co-localized with tumor cells.
-
Immune-Excluded: High density of CD8+ T-cells concentrated in the stroma but failing to penetrate the tumor bed.
-
Immune-Cold: Low to no significant presence of CD8+ T-cells in either the tumor or the surrounding stroma.
Refer to the data tables below for specific quantitative thresholds and corresponding dosage recommendations.
Q3: Why is a lower dose of this compound recommended for 'immune-hot' tumors?
A3: 'Immune-hot' tumors have a high baseline level of T-cell infiltration. A high dose of this compound in this environment can lead to over-stimulation of the immune response, potentially causing severe immune-related adverse events (irAEs) such as cytokine release syndrome (CRS). A lower starting dose is sufficient to inhibit STING-mediated T-cell exhaustion and modulate the existing immune infiltrate effectively without causing excessive toxicity.
Troubleshooting Guide
Problem 1: High toxicity or animal morbidity is observed in our 'immune-hot' mouse models.
-
Possible Cause: The starting dose of this compound is too high for the highly inflamed TME, leading to excessive cytokine release.
-
Solution:
-
Immediately reduce the this compound dosage by 50%.
-
Monitor animals closely for signs of CRS (e.g., weight loss, ruffled fur, lethargy).
-
Consider profiling serum cytokine levels (e.g., IL-6, TNF-α) to confirm a hyper-inflammatory state.
-
Refer to the dosage adjustment table (Table 1) and re-classify your TME to ensure accurate dosing.
-
Problem 2: this compound shows limited efficacy in our 'immune-cold' tumor models.
-
Possible Cause: The absence of a pre-existing immune infiltrate means there are insufficient T-cells for this compound to act upon. The drug's primary mechanism relies on modulating an existing immune response.
-
Solution:
-
Confirm the 'immune-cold' phenotype with IHC or flow cytometry (see protocols below).
-
Consider combination therapies to recruit T-cells into the tumor. Agents such as low-dose chemotherapy or radiation can induce immunogenic cell death, releasing tumor antigens and attracting immune cells.
-
A higher dose of this compound may be trialed in 'immune-cold' environments, as the risk of irAEs is lower.
-
Data Tables
Table 1: Recommended Starting Dosage of this compound Based on TME Classification
| TME Classification | CD8+ T-cell Density (cells/mm²) | Recommended Starting Dose (mg/kg) | Rationale |
| Immune-Hot | > 100 | 5 | Mitigate risk of severe irAEs. |
| Immune-Excluded | > 75 (in stroma) | 10 | Moderate dose to act on stromal T-cells. |
| Immune-Cold | < 10 | 20 | Higher dose needed; lower risk of irAEs. |
Table 2: Expected Biomarker Changes Post-ZSA-215 Treatment
| TME Classification | Expected Change in CD8+/Granzyme B+ Cells | Expected Change in IL-6 Levels | Expected Change in IFN-γ Levels |
| Immune-Hot | > 50% increase | Moderate increase (monitor closely) | High increase |
| Immune-Excluded | > 25% increase | Low to moderate increase | Moderate increase |
| Immune-Cold | < 10% increase (without combo) | Negligible increase | Low increase |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for CD8+ T-cell Staining
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin (B1166041) and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Block endogenous peroxidase with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections with anti-CD8 primary antibody (e.g., clone 4SM15) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Develop with DAB substrate and counterstain with hematoxylin.
-
Imaging and Analysis: Digitize slides using a whole-slide scanner. Quantify CD8+ cells per mm² in both the tumor core and invasive margin using image analysis software (e.g., QuPath).
Protocol 2: Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Mince fresh tumor tissue and digest into a single-cell suspension using a tumor dissociation kit (e.g., Miltenyi Biotec).
-
Cell Staining:
-
Aliquot 1-2 million cells per tube.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate with a surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11c) for 30 minutes on ice.
-
-
Intracellular Staining (Optional): For transcription factors like FoxP3, fix and permeabilize cells using a dedicated kit, followed by incubation with the intracellular antibody.
-
Data Acquisition: Acquire samples on a multicolor flow cytometer.
-
Data Analysis: Gate on live, single, CD45+ cells to identify the immune population. Further gate to quantify populations of interest (e.g., CD8+ T-cells, regulatory T-cells, dendritic cells). Compare percentages of these populations across treatment groups.
Validation & Comparative
A Head-to-Head Battle of STING Agonists: ZSA-215 vs. MSA-2
A Comparative Analysis of Preclinical Efficacy and Mechanism of Action for a New Generation of Cancer Immunotherapy Agents
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy. By mimicking the presence of cytosolic DNA, STING agonists can trigger a potent innate immune response, leading to the production of type I interferons and subsequent activation of adaptive anti-tumor immunity. This guide provides a detailed comparison of two orally available, non-cyclic dinucleotide STING agonists: ZSA-215 and MSA-2, with a focus on their preclinical performance and the experimental methodologies used to evaluate them.
Executive Summary
This compound demonstrates superior potency and anti-tumor efficacy in preclinical models compared to MSA-2. As a monotherapy, orally administered this compound has been shown to induce complete tumor regression in a syngeneic colon cancer model, an outcome not achieved with MSA-2 under the evaluated conditions.[1] This enhanced efficacy is supported by in vitro data indicating a lower half-maximal effective concentration (EC50) for STING activation. Both compounds activate the canonical STING signaling pathway, leading to the phosphorylation of TBK1 and IRF3 and the subsequent secretion of interferon-beta (IFN-β).
In Vitro Potency and Signaling
The ability of this compound and MSA-2 to activate the STING pathway has been quantified using cellular assays. This compound exhibits a significantly lower EC50 value in THP1-Blue™ ISG reporter cells, indicating higher potency in inducing an interferon-stimulated gene response.
| Compound | Cell Line | Assay | EC50 (μM) | Reference |
| This compound | THP1-Blue™ ISG | ISG Reporter Assay | 3.3 | [1] |
| MSA-2 | THP1-Blue™ ISG | ISG Reporter Assay | 8.3 (WT hSTING) | [2] |
Activation of the STING pathway by both agonists leads to the phosphorylation of key downstream signaling molecules, STING and IRF3, and the subsequent production of IFN-β. Studies have shown that this compound effectively induces the phosphorylation of STING and IRF3 and stimulates the secretion of IFN-β in THP-1 cells.[1] Similarly, MSA-2 has been demonstrated to activate TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[2]
STING Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound and MSA-2.
In Vivo Anti-Tumor Efficacy
A direct comparison in a syngeneic MC38 colon cancer mouse model demonstrated the superior in vivo efficacy of this compound over MSA-2.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | C57BL/6 mice | Subcutaneous MC38 | 60 mg/kg, oral, every 3 days | Complete tumor regression and long-term survival as monotherapy | [1] |
| MSA-2 | C57BL/6 mice | Subcutaneous MC38 | Not specified in direct comparison | Inferior to this compound | [1] |
| MSA-2 | C57BL/6 mice | Subcutaneous MC38 | 200 mg/kg, oral, daily | Tumor growth inhibition |
Note: The specific dosing for MSA-2 in the direct comparative study with this compound was not detailed in the primary publication. The data for MSA-2 in the MC38 model is from other studies for contextual comparison.
Comparative In Vivo Experimental Workflow
Caption: Generalized workflow for in vivo comparison of this compound and MSA-2.
Pharmacokinetics
This compound has been shown to possess favorable pharmacokinetic properties, including high oral drug exposure and bioavailability.
| Compound | Parameter | Value | Animal Model | Reference |
| This compound | AUC | 23835.0 h·ng/mL | Mice | [1] |
| This compound | Bioavailability (F) | 58% | Mice | [1] |
Pharmacokinetic data for MSA-2 was not available in the direct comparative context.
Experimental Protocols
In Vitro STING Reporter Assay (THP1-Blue™ ISG Cells)
-
Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Varying concentrations of this compound or MSA-2 are added to the wells.
-
The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
The activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant is measured using a SEAP detection reagent (e.g., QUANTI-Blue™).
-
The absorbance is read at a specific wavelength (e.g., 620-655 nm).
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Murine Syngeneic Tumor Model (MC38)
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Inoculation: 1 x 10^6 MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound is administered orally at a dose of 60 mg/kg every three days.
-
MSA-2 is administered orally at the dose and schedule specified in the comparative study.
-
A vehicle control group receives the formulation excipient.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
The primary endpoints are tumor growth inhibition and overall survival.
-
Conclusion
The available preclinical data strongly suggest that this compound is a more potent STING agonist than MSA-2, with superior anti-tumor efficacy in the MC38 colon cancer model when administered orally as a monotherapy. Its favorable pharmacokinetic profile further supports its potential for clinical development. While both agonists activate the same downstream signaling pathway, the quantitative differences in their in vitro potency and in vivo efficacy highlight the significant impact of chemical structure optimization on therapeutic outcomes. Further head-to-head studies in additional tumor models and in combination with other immunotherapies are warranted to fully elucidate the comparative therapeutic potential of these promising STING agonists.
References
A Comparative Analysis of STING Agonists: ZSA-215 and cGAMP
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of two prominent STING agonists: ZSA-215, a novel synthetic small molecule, and cyclic GMP-AMP (cGAMP), the endogenous ligand. This analysis is supported by available preclinical data and detailed experimental methodologies to assist researchers in their evaluation of these compounds.
Comparative Data Summary
The following table summarizes the key characteristics and reported preclinical performance of this compound and cGAMP.
| Feature | This compound | cGAMP (2'3'-cGAMP) |
| Chemical Identity | Synthetic, non-nucleotide small molecule | Endogenous cyclic dinucleotide |
| Molecular Weight | 327.33 g/mol | 674.41 g/mol [1] |
| Route of Administration | Orally active[2] | Primarily intratumoral or requires formulation for systemic delivery[3] |
| Pharmacokinetics | High oral drug exposure (AUC = 23835.0 h·ng/mL) and bioavailability (F = 58%)[2] | Rapidly metabolized and poor membrane permeability[3] |
| Mechanism of Action | Direct STING agonist, promotes phosphorylation of STING and IRF3, leading to IFN-β secretion[2][4] | Endogenous STING ligand, promotes phosphorylation of STING and IRF3, leading to IFN-β secretion[5][6][7] |
| In Vitro Activity | Potent cellular STING-stimulating activity.[2] | Potent activator of STING-dependent signaling.[8] |
| In Vivo Anti-Tumor Efficacy (Colon Cancer) | Monotherapy with oral this compound achieved complete tumor regression and long-term survival in the MC38 colon cancer model.[2] | Intratumoral injections significantly delayed tumor growth in Colon 26 and MC38 models.[6][9] |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the canonical cGAS-STING signaling pathway, highlighting the points of action for both cGAMP and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro STING Activation Assay (THP1-Blue™ ISG Cells)
This protocol is designed to quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated gene (ISG) reporter.
Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.[10]
Methodology:
-
Cell Culture: Culture THP1-Blue™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 100 µg/ml Zeocin™.
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or cGAMP to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Collect 20 µL of the cell culture supernatant.
-
Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well of a flat-bottom 96-well plate.
-
Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated using a non-linear regression analysis.
IFN-β Secretion Assay (ELISA)
This protocol measures the amount of secreted IFN-β in the cell culture supernatant following treatment with STING agonists.
Methodology:
-
Cell Treatment: Treat cells (e.g., THP-1 cells) with various concentrations of this compound or cGAMP as described in the STING activation assay.
-
Supernatant Collection: After the incubation period, centrifuge the cell plate and collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available Human IFN-β ELISA kit (e.g., from R&D Systems, Abcam, or PBL Assay Science).[3][8][9]
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-human IFN-β antibody.
-
Incubating to allow IFN-β to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated anti-human IFN-β antibody, followed by a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis: Generate a standard curve using the recombinant human IFN-β standards provided in the kit. Use this curve to determine the concentration of IFN-β in the samples.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model (MC38)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of STING agonists in the MC38 colon adenocarcinoma model.[11]
Animal Model: C57BL/6 mice.
Tumor Cell Line: MC38 murine colon adenocarcinoma cells.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.[11][12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups.[11]
-
Compound Administration:
-
This compound: Administer orally (p.o.) at the desired dose and schedule. For example, a study reported complete tumor regression with an undisclosed oral dosing regimen.[2]
-
cGAMP: Administer intratumorally (i.t.) at the desired dose and schedule. Doses in the range of 2.5 µg to 100 µg per injection have been reported in various studies.[6][13]
-
Include a vehicle control group.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volumes regularly throughout the study.
-
Survival: Monitor the survival of the mice.
-
Complete Response (CR): Record the number of mice with complete tumor regression.
-
-
Data Analysis: Plot mean tumor growth curves for each group. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Western Blot Analysis of STING and IRF3 Phosphorylation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, providing a direct measure of pathway activation.[2][14]
Methodology:
-
Cell Lysis: After treatment with STING agonists, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), and total IRF3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. T cell recruitment triggered by optimal dose platinum compounds contributes to the therapeutic efficacy of sequential PD-1 blockade in a mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of ZSA-215: A Comparative Guide for Researchers
An In-Depth Analysis of the Novel Oral STING Agonist ZSA-215 and its Potent Anti-Tumor Properties in Preclinical Cancer Models
This guide provides a comprehensive overview of the pre-clinical validation of this compound, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. For researchers, scientists, and drug development professionals, this document summarizes the anti-tumor effects of this compound across different cancer types, offers a comparison with other therapeutic alternatives, and provides detailed experimental methodologies.
Introduction to this compound: A Next-Generation STING Agonist
This compound is a novel small molecule designed to activate the STING signaling pathway, a critical component of the innate immune system.[1] Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, primes a robust and durable anti-tumor T-cell response. Unlike many earlier STING agonists that required intratumoral injection, this compound is orally bioavailable, offering a significant advantage for systemic administration and broader clinical application.[1]
Mechanism of Action: Activating the STING Pathway
This compound functions by binding to the STING protein, inducing a conformational change that leads to the phosphorylation of both STING and the downstream transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, most notably IFN-β.[1] The subsequent secretion of IFN-β initiates a cascade of immune-stimulatory events, ultimately leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment to recognize and eliminate cancer cells.
Preclinical Efficacy of this compound in Syngeneic Mouse Models
The anti-tumor activity of this compound has been primarily evaluated in the syngeneic MC38 colon adenocarcinoma mouse model. This model is widely used in immuno-oncology research due to its responsiveness to immune checkpoint inhibitors.
Colon Cancer
In a landmark study, oral administration of this compound as a monotherapy resulted in complete tumor regression and long-term survival in mice bearing established MC38 colon tumors.[1] Notably, the efficacy of this compound was found to be superior to that of another STING agonist, MSA-2, in the same model.[1]
| Treatment Group | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | MC38 Colon Adenocarcinoma | Oral, monotherapy | Complete tumor regression, long-term survival | [1] |
| MSA-2 | MC38 Colon Adenocarcinoma | Oral, monotherapy | Inferior tumor control compared to this compound | [1] |
| Vehicle Control | MC38 Colon Adenocarcinoma | Oral | Progressive tumor growth | [1] |
A closely related oral tricyclic STING agonist, ZSA-51, has also demonstrated robust in vivo anti-tumor activity in both colon and pancreatic cancer models, suggesting the potential for this class of compounds across different malignancies.
Pancreatic Cancer (Data from a related compound, ZSA-51)
While specific in-vivo data for this compound in pancreatic cancer models is not yet published, studies on the structurally similar compound ZSA-51 have shown promising results. Oral administration of ZSA-51 led to significant anti-tumor efficacy in a syngeneic pancreatic cancer model. This suggests that this compound may also hold therapeutic potential for this notoriously difficult-to-treat cancer.
Note: The following table includes data for the related compound ZSA-51 as a proxy for the potential of this compound in pancreatic cancer.
| Treatment Group | Tumor Model | Dosing Regimen | Key Outcomes |
| ZSA-51 | Syngeneic Pancreatic Cancer | Oral, monotherapy | Robust anti-tumor activity |
Future Directions: Investigating this compound in Other Cancer Types
Given the fundamental role of the STING pathway in anti-tumor immunity, it is anticipated that this compound will demonstrate efficacy in a broader range of cancer types. Future preclinical studies are warranted to explore the activity of this compound in models of:
-
Melanoma: Known to be immunogenic and responsive to immunotherapy.
-
Breast Cancer: Particularly in triple-negative breast cancer (TNBC), where immunotherapy is an emerging treatment modality.
-
Lung Cancer: Non-small cell lung cancer (NSCLC) is another area where immune checkpoint inhibitors have shown significant success.
Comparative Analysis with Other STING Agonists
This compound distinguishes itself from other STING agonists primarily through its oral bioavailability and potent monotherapy efficacy in a stringent tumor model.
| Compound | Class | Administration Route | Key Preclinical Findings |
| This compound | Small Molecule | Oral | Complete tumor regression in MC38 colon cancer model as monotherapy.[1] |
| MSA-2 | Small Molecule | Oral | Showed anti-tumor activity but was inferior to this compound in the MC38 model.[1] |
| diABZI | Small Molecule | Intravenous | Potent anti-tumor activity in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the evaluation of this compound.
In Vivo Murine Tumor Model (MC38)
-
Cell Line: The murine colon adenocarcinoma cell line MC38 is cultured in appropriate media.
-
Animal Model: C57BL/6 mice are typically used as they are syngeneic with the MC38 cell line.
-
Tumor Implantation: MC38 cells are harvested and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally via gavage at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
In Vitro STING Activation Assay
-
Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses STING, are commonly used. Reporter cell lines, such as THP1-Blue™ ISG cells, which express a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter, are also utilized.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Endpoint Measurement:
-
IFN-β Secretion: Supernatants are collected, and the concentration of IFN-β is measured by ELISA.
-
IRF3 Phosphorylation: Cell lysates are collected, and the levels of phosphorylated IRF3 and total IRF3 are determined by Western blotting.
-
Reporter Gene Expression: In reporter cell lines, the activity of the secreted reporter enzyme is measured.
-
Conclusion
This compound represents a significant advancement in the field of cancer immunotherapy. Its oral bioavailability and potent, single-agent anti-tumor activity in a preclinical model of colon cancer underscore its potential as a novel therapeutic agent. Further investigation into its efficacy across a wider range of cancer types and in combination with other immunotherapies, such as checkpoint inhibitors, is highly warranted. The data presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.
References
A Comparative Analysis of ZSA-215 and Systemic STING Agonist Delivery in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, when triggered, initiates a potent anti-tumor immune response. Two distinct approaches to leveraging this pathway are the oral administration of small molecule agonists like ZSA-215 and the systemic delivery of various STING agonists. This guide provides a detailed comparison of the efficacy, experimental protocols, and underlying mechanisms of these two strategies, supported by preclinical data.
Mechanism of Action: The STING Signaling Pathway
Both this compound and systemic STING agonists function by activating the STING pathway within immune cells. This activation leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These signaling molecules, in turn, promote the maturation of dendritic cells (DCs), enhance the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, and remodel the tumor microenvironment from an immunosuppressive to an immunogenic state.
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Quantitative Data Comparison
The following tables summarize preclinical data for this compound and representative systemic STING agonists. It is important to note that this data is collated from different studies and direct head-to-head comparisons in the same experiment are limited.
Table 1: Anti-Tumor Efficacy in Preclinical Models
| Parameter | This compound | Systemic STING Agonist (BMS-986301) | Systemic STING Agonist (SB 11285) | Systemic STING Agonist (Nanoparticle-delivered cGAMP) |
| Tumor Model | MC38 Colon Carcinoma | MC38 & CT26 Colon Carcinoma | MC38 & CT26 Colon Carcinoma | B16F10 Melanoma, MC38 Colon Carcinoma |
| Administration Route | Oral | Intratumoral/Intravenous | Intravenous | Intravenous |
| Reported Efficacy | Complete tumor regression and long-term survival in MC38 model[1] | >90% regression in injected and non-injected tumors in MC38 and CT26 models[2][3] | Synergistic activity with anti-PD-1 in MC38 model, leading to tumor growth inhibition[4] | Significant tumor growth inhibition and improved survival[5][6] |
| Key Finding | High efficacy with the convenience of oral administration. | Potent abscopal effects observed. | Effective as monotherapy and in combination with checkpoint inhibitors. | Nanoparticle formulation enhances efficacy and reduces systemic toxicity. |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | This compound (Oral) | Systemic STING Agonists (General) |
| Bioavailability | High oral bioavailability (F=58%) in mice | Generally low oral bioavailability; requires parenteral administration or advanced delivery systems. |
| Half-life | Data not extensively reported, but high oral drug exposure (AUC = 23835.0 h·ng/mL) suggests favorable pharmacokinetics[1] | Short half-life for free cyclic dinucleotides (<60 mins)[7]. Nanoparticle encapsulation can increase half-life by up to 40-fold[6] |
| Safety/Toxicity | Reported to be well-tolerated in preclinical models[8] | Systemic administration can lead to dose-limiting toxicities due to systemic cytokine release. Delivery systems like nanoparticles and antibody-drug conjugates are being developed to mitigate these effects[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating oral and systemic STING agonists.
In Vivo Anti-Tumor Efficacy Study (MC38 Model)
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ZSA-215: A Comparative Guide to Cross-Reactivity with STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the STING agonist ZSA-215 and its cross-reactivity with various human and murine STING (Stimulator of Interferon Genes) protein variants. Understanding the differential activation of STING haplotypes is crucial for the development of targeted immunotherapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the STING signaling pathway and experimental workflows.
Executive Summary
This compound is an orally active and potent agonist of the STING protein, a key mediator of innate immunity. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response. Genetic variations in the human STING1 gene result in several protein variants, with R232 being the most common (wild-type), followed by H232 and the HAQ haplotype (R71H-G230A-R293Q). These variants can exhibit differential responses to STING agonists, impacting their therapeutic efficacy.
This guide presents available data on the activity of this compound against the wild-type R232 STING and murine STING. While specific data on the cross-reactivity of this compound with the H232 and HAQ variants is not currently available in the public domain, we provide comparative data for other STING agonists to illustrate the importance of considering these genetic variations in drug development.
Data Presentation: Agonist Activity on STING Variants
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other STING agonists against different STING variants. Lower EC50 values indicate higher potency.
| Agonist | STING Variant | EC50 (µM) | Cell Line | Assay Type |
| This compound | Human R232 | 9.0 [1][2] | THP-1 | IFN-β Induction |
| Human H232 | Data not available | |||
| Human HAQ | Data not available | |||
| Murine STING (mSTING) | 9.3 [1][2] | THP-1 | IFN-β Induction | |
| General | 3.3[1][2] | THP1-Blue ISG | ISG Reporter | |
| SHR1032 | Human R232 | ~0.02 | THP-1 Reporter | Luciferase Reporter |
| Human H232 | ~0.03 | THP-1 Reporter | Luciferase Reporter | |
| Human HAQ | ~0.1 | THP-1 Reporter | Luciferase Reporter | |
| ADU-S100 | Human R232 | ~2.0 | THP-1 Reporter | Luciferase Reporter |
| Human H232 | ~3.0 | THP-1 Reporter | Luciferase Reporter | |
| Human HAQ | ~5.0 | THP-1 Reporter | Luciferase Reporter | |
| 2'3'-cGAMP | Human R232 | ~5.0 | THP-1 Reporter | Luciferase Reporter |
| Human H232 | ~10.0 | THP-1 Reporter | Luciferase Reporter | |
| Human HAQ | ~20.0 | THP-1 Reporter | Luciferase Reporter |
Experimental Protocols
The following is a detailed protocol for a luciferase reporter gene assay commonly used to determine the activity of STING agonists in vitro. This method was employed to assess the potency of various STING agonists on different human STING variants expressed in THP-1 reporter cells.
STING Luciferase Reporter Assay in THP-1 Cells
Objective: To quantify the activation of the STING pathway by an agonist through the measurement of interferon-stimulated gene (ISG) expression, using a luciferase reporter system.
Materials:
-
THP-1 dual reporter cells stably expressing a specific human STING variant (e.g., R232, H232, or HAQ) and a secreted luciferase reporter gene under the control of an ISG-inducible promoter.
-
Cell culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
STING agonist (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., QUANTI-Luc™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the THP-1 reporter cells to the desired density.
-
Centrifuge the cells and resuspend in fresh culture medium to a concentration of approximately 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the STING agonist in culture medium.
-
Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Luciferase Assay:
-
After incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferase assay reagent to each well containing the supernatant.
-
Incubate at room temperature for 2-5 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence values against the agonist concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Mandatory Visualization
STING Signaling Pathway
Caption: Simplified overview of the cGAS-STING signaling pathway.
Experimental Workflow for STING Agonist Screening
Caption: Workflow for determining STING agonist activity.
Logical Relationship of STING Agonist Cross-Reactivity
References
Benchmarking ZSA-215: A Comparative Analysis of a Novel Bispecific Immunotherapy Agent
For Immediate Distribution to the Research Community
This guide provides a comprehensive performance benchmark of the investigational agent ZSA-215 against leading cancer immunotherapy agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the evolving landscape of oncology.
Introduction to this compound
This compound is an investigational bispecific antibody engineered to simultaneously target two distinct antigens: the immune checkpoint protein Programmed Cell Death Protein 1 (PD-1) and a proprietary Tumor-Associated Antigen (TAA-X) highly expressed on select solid tumors.[1][2][3] This dual-targeting mechanism is designed to concentrate the therapeutic effect at the tumor site, thereby enhancing anti-tumor immunity while potentially minimizing off-target toxicities associated with systemic immune activation.[2] By binding to both a T-cell (via PD-1) and a cancer cell (via TAA-X), this compound acts as a bridge, facilitating targeted T-cell mediated tumor destruction.[1][4][5]
Comparative Mechanism of Action
This compound's mechanism differs significantly from standard monoclonal antibodies and other bispecific constructs.
-
Standard PD-1 Inhibitors (e.g., Pembrolizumab, Nivolumab): These agents function by systemically blocking the interaction between PD-1 on T-cells and its ligand, PD-L1, which can be expressed on tumor cells and other cells in the body.[6][7][8] This releases the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.[6][9][10] However, this systemic action can sometimes lead to immune-related adverse events (irAEs) in healthy tissues.[8][11]
-
This compound (anti-PD-1 x anti-TAA-X): this compound also blocks the PD-1/PD-L1 pathway but is designed to do so preferentially at the tumor site. By tethering PD-1 expressing T-cells directly to TAA-X expressing tumor cells, it focuses the immune checkpoint blockade and subsequent T-cell activation, potentially leading to a more potent and targeted anti-tumor response.
-
Competitor A (anti-PD-1 x anti-CTLA-4): This hypothetical competitor represents another class of bispecific antibody that targets two different immune checkpoints (PD-1 and CTLA-4) on the T-cell itself.[2] This approach aims to achieve a more profound level of T-cell activation by blocking two inhibitory signals simultaneously.
Preclinical Efficacy Data
The following tables summarize hypothetical, yet plausible, preclinical data comparing this compound with standard-of-care agents.
In Vitro T-Cell Activation
This assay measures the ability of each agent to stimulate T-cell activity, indicated by the secretion of key cytokines, IFN-γ and IL-2.
| Agent | Concentration (nM) | IFN-γ Release (pg/mL) | IL-2 Release (pg/mL) |
| Untreated Control | - | 55 ± 8 | 21 ± 5 |
| Pembrolizumab | 10 | 450 ± 35 | 210 ± 22 |
| Competitor A | 10 | 620 ± 48 | 350 ± 30 |
| This compound | 10 | 810 ± 55 | 480 ± 41 |
Data represents mean ± standard deviation from triplicate experiments.
In Vivo Tumor Growth Inhibition
This study evaluates the efficacy of the agents in a syngeneic mouse model bearing tumors expressing TAA-X.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 120 | - |
| Pembrolizumab | 5 | 852 ± 95 | 45.0% |
| Competitor A | 5 | 730 ± 88 | 52.9% |
| This compound | 5 | 418 ± 62 | 73.0% |
Results are from a study with n=10 mice per group.
Comparative Safety Profile
This table outlines hypothetical data on a key immunotherapy-related adverse event, Cytokine Release Syndrome (CRS), observed in preclinical toxicology studies.
| Agent | Dose (mg/kg) | Incidence of CRS (Grade ≥2) | Peak IL-6 Levels (pg/mL) |
| Pembrolizumab | 5 | 5% | 150 ± 25 |
| Competitor A | 5 | 25% | 850 ± 110 |
| This compound | 5 | 10% | 280 ± 45 |
Data compiled from in vivo toxicology studies in humanized mouse models.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In Vitro T-Cell Activation Assay
This protocol assesses T-cell activation by measuring cytokine release.[12][13][14]
-
Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) with TAA-X positive cancer cells (e.g., MC38-TAAX) at a 10:1 effector-to-target ratio.
-
Treatment: Cells were treated with 10 nM of this compound, Pembrolizumab, Competitor A, or an untreated control.
-
Incubation: The co-culture was incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Supernatants were collected, and the concentrations of IFN-γ and IL-2 were quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[14]
-
Data Analysis: Results were plotted as mean concentration ± standard deviation.
In Vivo Syngeneic Mouse Model
This protocol evaluates the anti-tumor efficacy of the agents in a live animal model.[15][16][17][18]
-
Animal Model: 6-8 week old female C57BL/6 mice were used.
-
Tumor Implantation: 1x10^6 MC38-TAAX colorectal carcinoma cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10 per group). Treatment was administered via intraperitoneal injection twice weekly.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study was terminated on Day 21, and the final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Summary and Conclusion
The preclinical data presented in this guide suggests that this compound demonstrates a promising efficacy and safety profile compared to a standard PD-1 inhibitor and a competing bispecific modality. Its tumor-targeted mechanism of action appears to translate into superior in vitro T-cell activation and more potent in vivo tumor growth inhibition. Furthermore, the focused activity of this compound may offer a wider therapeutic window, as suggested by the lower incidence of severe CRS in preclinical models. These findings warrant further investigation and position this compound as a compelling candidate for clinical development in TAA-X expressing solid tumors.
References
- 1. aoncology.com [aoncology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Frontiers | Bispecific antibodies revolutionizing breast cancer treatment: a comprehensive overview [frontiersin.org]
- 4. cancersupportcommunity.org [cancersupportcommunity.org]
- 5. cityofhope.org [cityofhope.org]
- 6. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 9. Inhibitors of the PD-1 Pathway in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunological Agents Used in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. marinbio.com [marinbio.com]
- 15. Assessing Preclinical Research Models for Immunotherapy for Gynecologic Malignancies [mdpi.com]
- 16. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies | Annual Reviews [annualreviews.org]
- 18. jitc.bmj.com [jitc.bmj.com]
Independent Preclinical Validation of ZSA-215: A Comparative Analysis of Oral STING Agonists
An in-depth review of the preclinical data for ZSA-215, a novel oral STING (Stimulator of Interferon Genes) agonist, reveals its potential as a potent anti-cancer agent. This guide provides a comparative analysis of this compound against other oral STING agonists, MSA-2 and ZSA-51, based on publicly available preclinical findings. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic landscape of systemically available STING activators.
The emergence of this compound, an orally bioavailable small molecule STING agonist, marks a significant advancement in the field of cancer immunotherapy.[1] Developed through a strategy of intramolecular hydrogen bond ring mimicking, this compound has demonstrated potent cellular STING-stimulating activity.[1] Preclinical studies have shown that this compound enhances STING signaling, leading to the phosphorylation of STING and IRF3, and subsequent secretion of IFN-β.[1] Notably, oral administration of this compound resulted in complete tumor regression in a murine colon cancer model, suggesting a superior efficacy profile compared to the earlier oral STING agonist, MSA-2.[1]
Comparative Analysis of In Vitro Potency
The in vitro potency of STING agonists is a key indicator of their intrinsic activity. This is often measured by their ability to induce a cellular response, such as the secretion of IFN-β, in a reporter cell line. The half-maximal effective concentration (EC50) is a standard measure of this potency, with lower values indicating higher potency.
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | THP1-Blue™ ISG | IFN-β Secretion | Data not publicly available | |
| MSA-2 | THP1-Blue™ ISG | IFN-β Secretion | 8300 (WT STING), 24000 (HAQ STING) | [2] |
| ZSA-51 | THP1 cells | STING Activation | 100 |
Note: The specific EC50 value for this compound in a comparable in vitro assay is not yet publicly available in the reviewed literature.
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of these oral STING agonists has been primarily evaluated in the MC38 syngeneic mouse model of colon adenocarcinoma. This model is widely used in immuno-oncology research due to its responsiveness to immune checkpoint inhibitors.
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| This compound | MC38 Colon Cancer | Oral | Complete tumor regression and long-term survival. Superior to MSA-2. | [1] |
| MSA-2 | Syngeneic Mouse Tumor Models | Oral, Subcutaneous, Intratumoral | Dose-dependent antitumor activity with 80-100% complete tumor regression at effective doses. Synergizes with anti-PD-1 therapy. | [2][3][4] |
| ZSA-51 | Colon and Pancreatic Cancer Models | Oral | Robust in vivo antitumor activity. |
Note: Detailed quantitative data on tumor growth inhibition (TGI) percentages for this compound are not specified in the available literature, with the outcome described as "complete tumor regression".
Pharmacokinetic Properties
A major advantage of this compound and its counterparts is their oral bioavailability, which allows for systemic administration and overcomes the limitations of intratumorally injected STING agonists.
| Compound | Oral Bioavailability (F%) | AUC (h·ng/mL) | Key Features | Reference |
| This compound | 58% | 23835.0 | High oral drug exposure and excellent metabolic and chemical stability. | [1] |
| MSA-2 | Data not publicly available | Data not publicly available | Orally bioavailable with demonstrated in vivo activity. | [2][3][4] |
| ZSA-51 | 49% | Data not publicly available | Superior pharmacokinetic properties. |
Signaling Pathway and Experimental Workflow
The activation of the STING pathway by an agonist like this compound initiates a cascade of events leading to an anti-tumor immune response. The following diagrams illustrate the canonical STING signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of an oral STING agonist.
Caption: Simplified STING signaling pathway activated by an agonist.
Caption: A typical workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro STING Activation Assay (General Protocol)
A common method to assess STING activation is through a reporter cell line, such as THP1-Blue™ ISG cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
-
Cell Culture: THP1-Blue™ ISG cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin®.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
SEAP Detection: The activity of SEAP in the supernatant is measured using a detection reagent like QUANTI-Blue™. The absorbance is read at 620-650 nm.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
MC38 Syngeneic Tumor Model (General Protocol)
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Tumor Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 cells (typically 1 x 10^6 cells) in the flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The STING agonist is administered orally at the specified dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity. The study endpoint may be a specific tumor volume, a predetermined time point, or when the control tumors reach a certain size. Tumor growth inhibition (TGI) and survival are key efficacy endpoints.
Pharmacokinetic Study in Mice (General Protocol)
-
Animal Dosing: A single dose of the STING agonist is administered to mice via oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) are calculated using pharmacokinetic software.
References
- 1. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Immunological Memory Induced by ZSA-215: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term immunological memory induced by the novel oral STING (Stimulator of Interferon Genes) agonist, ZSA-215, with other immunotherapeutic alternatives. Due to the limited publicly available quantitative data on the specific immunological memory markers for this compound, this guide leverages data from other well-characterized STING agonists and anti-PD-1 therapy as benchmarks for a thorough comparative analysis.
Executive Summary
This compound, a potent oral STING agonist, has demonstrated remarkable preclinical efficacy, achieving complete tumor regression and long-term survival in murine cancer models.[1] This suggests the induction of a robust and durable anti-tumor immunological memory. While specific quantitative data on memory T-cell and B-cell populations or long-term cytokine profiles for this compound are not yet available in published literature, this guide provides a framework for its assessment by comparing its performance with other STING agonists and immune checkpoint inhibitors. The evidence for long-term immunity is primarily based on tumor rechallenge studies, a key functional indicator of immunological memory.
This compound: A Novel Oral STING Agonist
This compound is a novel small molecule that activates the STING pathway, a critical component of the innate immune system. Its oral bioavailability represents a significant advancement in the administration of STING agonists.[1]
Mechanism of Action
This compound functions by binding to and activating the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the phosphorylation of STING and the transcription factor IRF3. Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1] This cytokine milieu is crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a potent anti-tumor immune response.
References
A Comparative Analysis of ZSA-215 in Monotherapy and Combination Therapy Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ZSA-215, a potent and orally active STING (Stimulator of Interferon Genes) agonist, when administered as a monotherapy versus in combination with an anti-PD-1 antibody. The data presented is derived from the pivotal study published in the Journal of Medicinal Chemistry, "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression".
Overview of this compound
This compound is a novel small molecule designed to activate the STING signaling pathway, a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response. This guide examines the anti-tumor effects of this compound alone and in synergy with immune checkpoint inhibition in a syngeneic mouse model of colon cancer.
Quantitative Efficacy: Monotherapy vs. Combination Therapy
The following tables summarize the key quantitative outcomes from in vivo studies comparing this compound monotherapy with its combination with an anti-PD-1 antibody in the MC38 colon cancer model.
Table 1: Anti-Tumor Efficacy in the MC38 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Complete Response (CR) Rate | Long-Term Survival | Tumor Recurrence |
| This compound Monotherapy | 60 mg/kg, p.o., every 3 days for 6 doses | 100% | Not explicitly stated, but long-term survival of all mice was achieved.[1][2] | No recurrence observed during a 74-day follow-up period (total 157 days).[1][2] |
| This compound + anti-PD-1 | This compound: 60 mg/kg, p.o., every 3 days for 6 doses; anti-PD-1: Not specified | 100% | Long-term survival of all mice was achieved.[1][2] | Not specified |
| Parental Compound (ZSA-52) + anti-PD-1 | Not specified | 60% | Not specified | Not specified |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 58%[3][4] |
| Area Under the Curve (AUC) | 23835.0 h·ng/mL[3][4] |
Mechanism of Action: The STING Signaling Pathway
This compound exerts its anti-tumor effects by activating the STING signaling pathway. Upon binding to STING, this compound induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines play a crucial role in enhancing the anti-tumor immune response by promoting the maturation and activation of dendritic cells, which subsequently prime tumor-specific T cells.
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound.
In Vivo Efficacy Study in MC38 Tumor Model
-
Animal Model : Female C57BL/6 mice were used for the study.
-
Cell Line : The murine colon adenocarcinoma cell line, MC38, was utilized.
-
Tumor Implantation : MC38 cells were implanted subcutaneously into the flank of the mice.
-
Treatment Regimen :
-
This compound Monotherapy : Mice received oral administrations of this compound at a dose of 60 mg/kg. Dosing was performed every three days for a total of six doses.[2]
-
Combination Therapy : In addition to the this compound regimen, mice were treated with an anti-PD-1 antibody. The specific clone and dosing regimen for the anti-PD-1 antibody were not detailed in the available abstracts.
-
-
Efficacy Assessment :
-
Tumor Growth : Tumor volume was monitored regularly to assess the anti-tumor activity of the treatments.
-
Survival : Mice were monitored for long-term survival.
-
Complete Response : A complete response was defined as the complete regression of the tumor.
-
Experimental Workflow
The workflow for the in vivo efficacy studies is outlined below.
Conclusion
The available preclinical data demonstrates that this compound is a highly effective anti-tumor agent in the MC38 colon cancer model. As a monotherapy, this compound achieved a 100% complete response rate and long-term survival.[1][2] The combination of this compound with an anti-PD-1 antibody also resulted in a 100% complete response rate, suggesting a potent synergistic or additive effect.[1][2] Notably, this combination therapy was superior to the combination of a parental compound with anti-PD-1.[1][2] The excellent oral bioavailability and potent, single-agent efficacy of this compound position it as a promising candidate for further development in cancer immunotherapy, both as a standalone treatment and in combination with immune checkpoint inhibitors.
References
Safety Operating Guide
Navigating the Disposal of ZSA-215: A Comprehensive Guide to Laboratory Safety and Chemical Handling
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of compliance but a cornerstone of a safe and efficient workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of the novel compound ZSA-215, focusing on procedural, step-by-step guidance to directly address operational questions. While this compound is a hypothetical compound for the purposes of this guide, the principles and procedures outlined below are based on established best practices for hazardous waste management and are designed to be a reliable resource for handling new or uncharacterized substances.
Risk Assessment and Classification of this compound
Before any disposal procedures can be initiated, a thorough risk assessment must be conducted to classify the waste. The nature of this compound will dictate the appropriate disposal pathway. The primary hazard characteristics to evaluate are:
-
Toxicity: Does the substance pose a significant risk to human health or the environment?
-
Flammability: Does the substance have a low flashpoint and pose a fire hazard?
-
Corrosivity: Is the substance highly acidic or basic, capable of corroding materials?
-
Reactivity: Is the substance unstable and likely to undergo a violent chemical change?
For the purpose of this guide, we will assume this compound has been determined to be a moderately toxic, non-reactive, water-soluble organic compound.
Personal Protective Equipment (PPE) for Handling this compound Waste
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel during the handling and disposal of this compound. The required level of protection depends on the concentration and potential for exposure.
| PPE Level | Level of Protection | Required Equipment |
| Level D | Minimum protection for low-risk scenarios with no splash or inhalation hazard. | Safety glasses, lab coat, and standard chemical-resistant gloves (e.g., nitrile).[1][2] |
| Level C | Required when the concentration and type of airborne substance are known and an air-purifying respirator is sufficient. | Full-face or half-mask air-purifying respirator, chemical-resistant clothing, and inner and outer chemical-resistant gloves.[2][3][4] |
| Level B | Necessary when the highest level of respiratory protection is needed, but a lesser level of skin protection is required. | Self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator, and chemical-resistant clothing.[2][3][4] |
| Level A | The highest level of protection, required when there is a high potential for exposure to skin, eyes, and the respiratory system. | Fully encapsulating chemical-protective suit with a positive-pressure SCBA.[2][3][4] |
For routine handling of this compound waste in a laboratory setting, Level C protection is recommended as a precautionary measure.
This compound Waste Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.[5][6][7]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for this compound waste. The original container is often the best choice.[7] The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its known hazards.[8][9]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6][7] Specifically, keep it separate from strong oxidizing agents, acids, and bases.
-
Storage Area: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.[5][10]
Disposal Procedures for this compound
The following decision tree and procedural steps provide a clear pathway for the proper disposal of this compound.
Caption: Figure 1: this compound Disposal Decision Workflow.
Experimental Protocol: Neutralization of this compound Waste Solution
This protocol is a hypothetical example for the neutralization of an acidic solution of this compound. This procedure should only be carried out by trained personnel in a properly equipped laboratory and after a substance-specific risk assessment has been completed.
Objective: To neutralize an acidic aqueous solution of this compound to a pH between 5.5 and 10.5 for safe disposal, in accordance with general guidelines for drain disposal of dilute acids and bases.[11]
Materials:
-
Acidic this compound waste solution
-
1M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate glass beaker (2x the volume of the waste)
-
Personal Protective Equipment (Level C: safety goggles, face shield, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: Don the appropriate PPE. Place the beaker containing the this compound waste solution on the stir plate in a fume hood. Add the magnetic stir bar.
-
Initial pH Measurement: Measure and record the initial pH of the this compound solution.
-
Neutralization: Slowly add the 1M NaOH solution dropwise to the stirring this compound solution.
-
pH Monitoring: Continuously monitor the pH of the solution. Be cautious as the neutralization reaction can be exothermic.
-
Endpoint: Continue adding NaOH until the pH of the solution is stable within the range of 5.5-10.5.
-
Final Verification: Once the target pH is reached, let the solution stir for another 10 minutes to ensure the pH is stable. Record the final pH.
-
Disposal: If local regulations and institutional policies permit, the neutralized solution may be disposed of down the drain with copious amounts of water.[11] Otherwise, it should be collected as hazardous waste.
-
Decontamination: Triple-rinse all glassware and equipment used in the procedure. The first rinseate should be collected as hazardous waste.[8][9]
Caption: Figure 2: this compound Neutralization Protocol Workflow.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Many states have more stringent regulations.[12] It is the responsibility of the waste generator to be aware of and compliant with all applicable laws. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the pickup of hazardous waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Navigating the Safe Handling and Disposal of ZSA-215
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical guidance for the handling and disposal of ZSA-215, a potent STING (Stimulator of Interferon Genes) agonist. Given the compound's high biological activity and its classification as a potential antineoplastic agent, strict adherence to the following protocols is essential to ensure personnel safety and environmental protection. The information presented here is based on best practices for handling potent, non-hazardous research chemicals and should be supplemented by a compound-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is required to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for all procedures involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Compounding (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filters.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff).- Chemical splash goggles.- Disposable shoe covers. |
| Handling of Solutions | - Standard laboratory coat.- Nitrile gloves.- Safety glasses with side shields. |
| General Laboratory Operations | - Standard laboratory coat.- Nitrile gloves.- Safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps for safe preparation and use of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is imperative to prevent environmental contamination and potential exposure to non-laboratory personnel. All waste must be segregated and disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused Solid this compound | Labeled, sealed, and puncture-resistant container for chemical waste. | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (pipette tips, tubes, etc.) | Labeled biohazard or chemical waste container. | Segregate from general lab waste. Dispose of as chemical waste. |
| Aqueous Waste Solutions | Labeled, leak-proof container for aqueous chemical waste. | Do not pour down the drain. Collect and dispose of through your institution's EHS office. |
| Contaminated PPE | Labeled bag for contaminated solid waste. | Dispose of as chemical waste. Do not place in general trash. |
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. A comprehensive, compound-specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information. Always adhere to your institution's specific safety protocols and local regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
